molecular formula C10H10N2O3 B126872 Methyl 7-methoxy-1H-indazole-3-carboxylate CAS No. 885278-95-5

Methyl 7-methoxy-1H-indazole-3-carboxylate

Cat. No.: B126872
CAS No.: 885278-95-5
M. Wt: 206.2 g/mol
InChI Key: QHDUJTCUPWHNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methoxy-1H-indazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-methoxy-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDUJTCUPWHNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647226
Record name Methyl 7-methoxy-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-95-5
Record name Methyl 7-methoxy-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-methoxy-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 7-methoxy-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from the commercially available 7-methoxy-1H-indole. The methodology is adapted from established and optimized procedures for analogous indazole derivatives.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step reaction sequence:

  • Nitrosation: The starting material, 7-methoxy-1H-indole, undergoes nitrosation to form the key intermediate, 7-methoxy-1H-indazole-3-carboxaldehyde. This reaction proceeds via an electrophilic attack of the nitrosonium ion at the C3 position of the indole ring, followed by rearrangement.[1][2][3][4][5]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid, using a mild and efficient oxidizing agent.

  • Esterification: The final step involves the esterification of the carboxylic acid with methanol to yield the target compound, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Overall Synthetic Workflow for this compound Start 7-methoxy-1H-indole Step1 Step 1: Nitrosation (NaNO2, HCl, DMF) Start->Step1 Intermediate1 7-methoxy-1H-indazole-3-carboxaldehyde Step1->Intermediate1 Step2 Step 2: Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Intermediate1->Step2 Intermediate2 7-methoxy-1H-indazole-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Esterification (Methanol, Acid Catalyst) Intermediate2->Step3 End This compound Step3->End

Caption: A three-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related compounds and are expected to be highly effective for the target molecule.[6][7]

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

This procedure is based on the optimized nitrosation of indoles.[1][2][3][4][5]

Materials:

  • 7-methoxy-1H-indole

  • Sodium nitrite (NaNO₂)

  • 2 N Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4.0 mL) and DMF (3.0 mL).

  • Slowly add 2 N HCl (2.7 mmol) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes under an inert atmosphere.

  • In a separate flask, prepare a solution of 7-methoxy-1H-indole (1.0 mmol) in DMF (3.0 mL).

  • Using a syringe pump, add the 7-methoxy-1H-indole solution dropwise to the nitrosating mixture over a period of 2 hours at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid

This protocol utilizes a Pinnick oxidation to convert the aldehyde to a carboxylic acid.[6][7]

Materials:

  • 7-methoxy-1H-indazole-3-carboxaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol

  • Water

  • Saturated aqueous sodium sulfite solution

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve 7-methoxy-1H-indazole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 mmol) and 2-methyl-2-butene (5.0 mmol) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 mmol) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of this compound

This esterification can be achieved using a standard Fischer esterification method.

Materials:

  • 7-methoxy-1H-indazole-3-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-methoxy-1H-indazole-3-carboxylic acid (1.0 mmol) in methanol (10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on reported yields for analogous reactions.

StepProductStarting MaterialExpected Yield (%)
17-methoxy-1H-indazole-3-carboxaldehyde7-methoxy-1H-indole~90%[2]
27-methoxy-1H-indazole-3-carboxylic acid7-methoxy-1H-indazole-3-carboxaldehyde>80%
3This compound7-methoxy-1H-indazole-3-carboxylic acid>90%

Characterization Data

CompoundMolecular FormulaMolecular WeightPredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
This compoundC₁₀H₁₀N₂O₃206.20~8.2 (d, 1H), ~7.4 (t, 1H), ~7.0 (d, 1H), ~4.0 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃)~163 (C=O), ~147 (C), ~141 (C), ~128 (CH), ~124 (C), ~115 (CH), ~105 (CH), ~56 (OCH₃), ~52 (OCH₃)

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations.

Logical_Flow Logical Flow of Functional Group Transformations Indole Indole Ring (Nucleophilic C3) Nitrosation Electrophilic Attack & Rearrangement Indole->Nitrosation Aldehyde Aldehyde (-CHO) Nitrosation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation CarboxylicAcid Carboxylic Acid (-COOH) Oxidation->CarboxylicAcid Esterification Esterification CarboxylicAcid->Esterification Ester Methyl Ester (-COOCH3) Esterification->Ester

Caption: Functional group transformations in the synthesis.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are advised to perform reactions under appropriate safety precautions and to monitor reaction progress using standard analytical techniques.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1H-indazole-3-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and established scientific principles to offer a thorough understanding of its physicochemical properties, synthetic pathways, and potential biological significance.

Core Physicochemical Data

Quantitative data for this compound is not extensively available in public databases. The following table summarizes key physicochemical properties, including calculated values and data from closely related analogs to provide a comparative reference.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O₃Calculated
Molecular Weight 206.20 g/mol Calculated
CAS Number Not available
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available
Related Compound Data: Methyl 1H-indazole-3-carboxylate
Molecular FormulaC₉H₈N₂O₂PubChem
Molecular Weight176.17 g/mol PubChem[1]
Physical FormSolidSigma-Aldrich
Purity97%Sigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, likely commencing from a substituted indole. The general strategy involves the formation of the indazole ring system, followed by oxidation and esterification.

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

A common method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles is through nitrosation.[2][3]

Materials:

  • 7-methoxy-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Protocol:

  • A solution of sodium nitrite in a mixture of deionized water and DMF is prepared and cooled to 0 °C in an ice bath.

  • Hydrochloric acid is slowly added to the cooled solution.

  • After a brief stirring period, a solution of 7-methoxy-indole in DMF is added dropwise to the reaction mixture over a period of 2 hours.

  • The reaction is then allowed to stir at room temperature for several hours.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by column chromatography.

Step 2: Oxidation to 7-methoxy-1H-indazole-3-carboxylic acid

The aldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid.

Materials:

  • 7-methoxy-1H-indazole-3-carboxaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-butanol

  • Water

Protocol:

  • The 7-methoxy-1H-indazole-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water.

  • Sodium dihydrogen phosphate and 2-methyl-2-butene are added to the solution.

  • A solution of sodium chlorite in water is added dropwise to the aldehyde solution at room temperature.

  • The reaction mixture is stirred until the starting material is consumed.

  • The reaction is quenched, and the carboxylic acid product is extracted and purified.

Step 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to yield the methyl ester.[4]

Materials:

  • 7-methoxy-1H-indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Saturated sodium bicarbonate solution

Protocol:

  • The 7-methoxy-1H-indazole-3-carboxylic acid is dissolved in methanol at 0 °C.

  • Thionyl chloride is added slowly and dropwise.

  • The reaction mixture is heated to reflux for a period of time.

  • Upon completion, the mixture is concentrated under reduced pressure.

  • The crude product is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.

  • The organic phases are combined, dried, and concentrated to afford the final product, this compound.

Synthesis Workflow for this compound

Synthesis_Workflow A 7-methoxy-indole B 7-methoxy-1H-indazole- 3-carboxaldehyde A->B Nitrosation (NaNO₂, HCl, DMF) C 7-methoxy-1H-indazole- 3-carboxylic acid B->C Oxidation (NaClO₂, NaH₂PO₄) D Methyl 7-methoxy-1H- indazole-3-carboxylate C->D Esterification (MeOH, SOCl₂)

Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the 1H-indazole-3-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[5][6] Derivatives of this core structure have been extensively investigated as potent inhibitors of various kinases, with p21-activated kinase 1 (PAK1) being a significant target in oncology.[5][7]

Aberrant activation of PAK1 is associated with tumor progression, making it a compelling target for the development of novel anticancer therapies.[7] It is hypothesized that compounds based on the 1H-indazole scaffold, including the 7-methoxy-1H-indazole-3-carboxylate, may exhibit inhibitory activity against PAK1.

Potential Mechanism of Action: PAK1 Inhibition

PAK1 is a key downstream effector of the Rho family of small GTPases and plays a crucial role in signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[5] Inhibition of PAK1 can disrupt these oncogenic signaling cascades, leading to an anti-tumor effect.

PAK1 Signaling Pathway and Potential Inhibition

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Rho GTPases\n(Rac1, Cdc42) Rho GTPases (Rac1, Cdc42) RTK->Rho GTPases\n(Rac1, Cdc42) PAK1 PAK1 Rho GTPases\n(Rac1, Cdc42)->PAK1 Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Cytoskeletal Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal Dynamics Tumor Progression Tumor Progression Cell Proliferation->Tumor Progression Cell Survival->Tumor Progression Cytoskeletal Dynamics->Tumor Progression Inhibitor Methyl 7-methoxy-1H- indazole-3-carboxylate (Hypothetical) Inhibitor->PAK1

Hypothetical inhibition of the PAK1 signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is not widely available, established synthetic routes for analogous compounds provide a clear pathway for its preparation. The known biological activities of the broader 1H-indazole-3-carboxamide class of molecules strongly suggest that this 7-methoxy derivative could exhibit interesting pharmacological properties, particularly as a kinase inhibitor. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising compound.

References

An In-depth Technical Guide to Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1H-indazole-3-carboxylate (CAS Number: 885278-95-5), a key heterocyclic compound with significant applications in medicinal chemistry and drug development. While detailed, peer-reviewed studies on this specific molecule are limited, this document consolidates available data and extrapolates from closely related analogues to present its physicochemical properties, synthesis protocols, and potential biological significance. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and this derivative serves as a crucial intermediate in the synthesis of more complex molecules, including metabolites of therapeutic drugs.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. This data is compiled from publicly available sources and may vary between different suppliers. Experimental verification is recommended for precise measurements.[1]

PropertyValueReference
CAS Number 885278-95-5[1]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Not consistently reported[1]
Boiling Point Not available[1]
Solubility Soluble in organic solvents like DMSO and methanol[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized via the esterification of its corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid.[1] While a specific, detailed protocol for this exact molecule is not widely published, the following sections describe established methodologies for the synthesis of the indazole core and subsequent functional group manipulations, which can be adapted for its preparation.

Synthesis of the Indazole-3-carboxylate Core

A common route to the indazole-3-carboxylate scaffold involves the nitrosation of an appropriately substituted indole, followed by oxidation and esterification. The workflow for a related compound, 7-Methyl-1H-indazole-3-carboxamide, provides a relevant synthetic strategy.[2]

Experimental Workflow: Synthesis of the Indazole Core

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification 7-Methoxy-1H-indole 7-Methoxy-1H-indole Reaction Mixture Reaction Mixture 7-Methoxy-1H-indole->Reaction Mixture in DMF Sodium Nitrite Sodium Nitrite Sodium Nitrite->Reaction Mixture Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction Mixture 7-Methoxy-1H-indazole-3-carboxaldehyde 7-Methoxy-1H-indazole-3-carboxaldehyde Oxidation Reaction Oxidation Reaction 7-Methoxy-1H-indazole-3-carboxaldehyde->Oxidation Reaction in t-BuOH/H2O Reaction Mixture->7-Methoxy-1H-indazole-3-carboxaldehyde Ring Opening & Closure Sodium Chlorite Sodium Chlorite Sodium Chlorite->Oxidation Reaction 7-Methoxy-1H-indazole-3-carboxylic acid 7-Methoxy-1H-indazole-3-carboxylic acid Esterification Reaction Esterification Reaction 7-Methoxy-1H-indazole-3-carboxylic acid->Esterification Reaction Oxidation Reaction->7-Methoxy-1H-indazole-3-carboxylic acid Methanol Methanol Methanol->Esterification Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Reaction This compound This compound Esterification Reaction->this compound

Caption: Synthetic workflow for this compound.

Protocol for Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde (Adapted from a similar synthesis)

  • In a round-bottom flask, cool a solution of sodium nitrite in deionized water and DMF to 0 °C.

  • Slowly add 2 N hydrochloric acid to the solution at 0 °C and stir for 10 minutes.

  • Add a solution of 7-methoxy-1H-indole in DMF dropwise over a period of 2 hours using a syringe pump.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-methoxy-1H-indazole-3-carboxaldehyde.

Protocol for Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid

  • Dissolve the 7-methoxy-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution.

  • In a separate flask, dissolve sodium chlorite in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.[2]

Protocol for Esterification to this compound

  • Suspend 7-methoxy-1H-indazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Biological Significance and Applications in Drug Discovery

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[3] Compounds with the 1H-indazole-3-carboxamide core, which can be synthesized from this compound, have shown particular promise as therapeutic agents.[3]

Role as a Synthetic Intermediate

This compound is a key synthetic intermediate, notably in the preparation of 7-Hydroxy Granisetron.[1] Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used to manage nausea and vomiting, particularly in chemotherapy patients.[1] The availability of this intermediate is crucial for studying the metabolism and activity of such drugs.

Potential as a PAK1 Inhibitor

While direct biological activity data for this compound is scarce, the 1H-indazole-3-carboxamide scaffold, derivable from it, is a potent inhibitor of p21-activated kinase 1 (PAK1).[3][4] Aberrant activation of PAK1 is strongly linked to tumor progression, making it an attractive target for anticancer therapies.[3][4] It is hypothesized that carboxamide derivatives of 7-methoxy-1H-indazole-3-carboxylic acid would also exhibit inhibitory activity against PAK1.[3]

Potential Signaling Pathway Inhibition

G Growth Factor Receptors Growth Factor Receptors Ras/Rac/Cdc42 Ras/Rac/Cdc42 Growth Factor Receptors->Ras/Rac/Cdc42 PAK1 PAK1 Ras/Rac/Cdc42->PAK1 Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Migration Cell Migration Downstream Effectors->Cell Migration Invasion Invasion Downstream Effectors->Invasion Apoptosis Inhibition Apoptosis Inhibition Downstream Effectors->Apoptosis Inhibition 7-Methoxy-1H-indazole-3-carboxamide Derivative 7-Methoxy-1H-indazole-3-carboxamide Derivative 7-Methoxy-1H-indazole-3-carboxamide Derivative->PAK1

Caption: Potential inhibitory action on the PAK1 signaling pathway.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of this compound.[1]

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy Elucidates the chemical structure by identifying proton and carbon environments and their connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern.
Infrared (IR) Spectroscopy Identifies key functional groups such as N-H, C=O, and C-O bonds.
Melting Point Analysis Assesses the purity of the compound.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its primary role as a synthetic intermediate for pharmacologically relevant molecules underscores its importance. While direct biological data is limited, the well-documented activities of the broader indazole class, particularly as kinase inhibitors, suggest that derivatives of this compound warrant further investigation for their therapeutic potential. This guide provides a foundational resource for the synthesis, characterization, and potential application of this compound in advancing pharmaceutical research.

References

Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 7-methoxy-1H-indazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust predictive profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds, including 3-Ethoxycarbonyl-7-methoxy-1H-indazole.[1] The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 10.8br s1HN-H
~7.80d1HH-4
~7.25t1HH-5
~6.80d1HH-6
~3.99s3HOCH₃ (at C7)
~3.95s3HOCH₃ (ester)

Predicted based on data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which shows signals at δ 10.90 (bs, 1H), 7.77 (d, J = 7.5 Hz, 1H), 7.23 (dd, J = 7.5, 7.5 Hz, 1H), 6.77 (d, J = 7.5 Hz, 1H), and 3.98 (s, 3H).[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~163.0C=O (ester)
~145.3C-7
~133.5C-3a
~127.1C-3
~124.3C-5
~124.1C-7a
~113.8C-4
~105.5C-6
~55.6OCH₃ (at C7)
~52.0OCH₃ (ester)

Predicted based on data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which shows signals at δ 162.73, 145.24, 133.23, 127.09, 124.23, 124.08, 113.75, 105.45, 61.05 (OCH₂ of ethyl), 55.51, and 14.35 (CH₃ of ethyl).[1]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3160MediumN-H stretching
~2930MediumC-H stretching (aromatic and methyl)
~1700StrongC=O stretching (ester)
~1590StrongC=C stretching (aromatic)
~1265StrongC-O stretching (ester and ether)
~1240StrongC-O stretching (asymmetric)

Predicted based on data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which shows characteristic peaks at 3162, 2927, 1700, 1586, 1265, and 1242 cm⁻¹.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
206.07[M]⁺ (Molecular Ion)
175.06[M - OCH₃]⁺
147.06[M - COOCH₃]⁺

The molecular weight of the target compound is 206.19 g/mol . The predicted mass spectrum is based on the expected fragmentation patterns of indazole esters.

Experimental Protocols

The following section details a plausible synthetic route and general characterization methods for this compound, adapted from established procedures for similar indazole derivatives.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 7-methoxy-1H-indazole.

Step 1: Carboxylation of 7-methoxy-1H-indazole to 7-methoxy-1H-indazole-3-carboxylic acid.

This step can be achieved via direct carboxylation using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice).

Protocol:

  • Dissolve 7-methoxy-1H-indazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Quench the reaction by adding an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.

Step 2: Esterification of 7-methoxy-1H-indazole-3-carboxylic acid to this compound.

This can be achieved through a standard Fischer esterification or by using a milder esterification agent.

Protocol:

  • Suspend 7-methoxy-1H-indazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

General Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically using an attenuated total reflectance (ATR) accessory for solid samples. The spectral data would be reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained on a mass spectrometer using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general context of indazole derivatives in drug discovery.

G Synthetic Workflow for this compound cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification 7-methoxy-1H-indazole 7-methoxy-1H-indazole 7-methoxy-1H-indazole-3-carboxylic acid 7-methoxy-1H-indazole-3-carboxylic acid 7-methoxy-1H-indazole->7-methoxy-1H-indazole-3-carboxylic acid 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) This compound This compound 7-methoxy-1H-indazole-3-carboxylic acid->this compound Methanol, H+ (cat.) Reflux

Caption: Proposed two-step synthesis of the target compound.

G Indazole Core in Drug Discovery cluster_0 Therapeutic Areas Indazole Scaffold Indazole Scaffold Kinase Inhibitors Kinase Inhibitors Indazole Scaffold->Kinase Inhibitors Anticancer Agents Anticancer Agents Indazole Scaffold->Anticancer Agents Anti-inflammatory Agents Anti-inflammatory Agents Indazole Scaffold->Anti-inflammatory Agents Other CNS Targets Other CNS Targets Indazole Scaffold->Other CNS Targets

Caption: The versatile role of the indazole scaffold.

References

Predicted ¹H NMR of Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed prediction of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum for methyl 7-methoxy-1H-indazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. The guide includes predicted chemical shifts, coupling constants, and multiplicities, presented in a clear tabular format. Additionally, a detailed, plausible experimental protocol for the synthesis and NMR analysis of the title compound is provided, based on established literature for similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The prediction is based on the analysis of closely related structures and general principles of NMR spectroscopy. Specifically, the data for 3-ethoxycarbonyl-7-methoxy-1H-indazole provides a strong basis for the chemical shifts of the aromatic and N-H protons.[1] The primary difference in the predicted spectrum is the presence of a methyl ester singlet instead of the quartet and triplet associated with an ethyl ester.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (NH)~10.9Broad Singlet-
H-4~7.8Doublet (d)~8.0
H-5~7.3Triplet (t) or Doublet of Doublets (dd)~8.0, ~7.5
H-6~6.8Doublet (d)~7.5
7-OCH₃~4.0Singlet (s)-
3-COOCH₃~4.0Singlet (s)-

Note: The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Molecular Structure and Proton Assignments

The chemical structure of this compound with the assigned protons is illustrated in the following diagram.

Caption: Chemical structure of this compound with proton assignments.

Experimental Protocols

The following sections describe a plausible synthetic route and a standard procedure for acquiring the ¹H NMR spectrum of this compound. These protocols are based on general methods reported for the synthesis and characterization of similar indazole derivatives.[2][3][4]

Synthesis of this compound

A common route to synthesize 3-carboxyindazole derivatives involves the nitrosation of corresponding indoles.[4] The resulting indazole-3-carboxaldehyde can then be oxidized to the carboxylic acid, followed by esterification.

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

  • In a round-bottom flask, dissolve 7-methoxy-1H-indole in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 7-methoxy-1H-indazole-3-carboxylic acid

  • Dissolve the 7-methoxy-1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.

  • Add a scavenger such as 2-methyl-2-butene.

  • Slowly add a solution of sodium chlorite and sodium dihydrogen phosphate in water at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction and acidify the mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.

Step 3: Esterification to this compound

  • Suspend 7-methoxy-1H-indazole-3-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure this compound.

¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters. This typically includes a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 7-methoxy-1H-indole step1 Nitrosation start->step1 intermediate1 7-methoxy-1H-indazole-3-carboxaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 7-methoxy-1H-indazole-3-carboxylic acid step2->intermediate2 step3 Esterification intermediate2->step3 product This compound step3->product nmr_acq 1H NMR Spectrum Acquisition product->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc final_data Predicted 1H NMR Data data_proc->final_data

Caption: Workflow for the synthesis and NMR characterization of this compound.

References

The Biological Landscape of Methyl 7-methoxy-1H-indazole-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] This technical guide focuses on the derivatives of Methyl 7-methoxy-1H-indazole-3-carboxylate, a class of compounds with significant therapeutic potential. While direct experimental data on this specific subclass is limited, this document extrapolates from the rich body of research on structurally related 1H-indazole-3-carboxamide analogues to provide a comprehensive overview of their likely biological activities, mechanisms of action, and the experimental methodologies required for their evaluation. The primary focus will be on their potential as kinase inhibitors, particularly targeting p21-activated kinase 1 (PAK1), a key player in oncogenic signaling.[3][4]

Introduction: The Therapeutic Promise of Indazole Derivatives

Indazole derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and antitumor properties.[2][5] The versatility of the indazole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. Notably, the 1H-indazole-3-carboxamide core is a prominent feature in a number of potent and selective kinase inhibitors.[3][6] The introduction of a methoxy group at the 7-position of the indazole ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its metabolic stability and cell permeability.

Potential Biological Target and Signaling Pathway: PAK1 Inhibition

A significant body of evidence points towards p21-activated kinase 1 (PAK1) as a primary target for 1H-indazole-3-carboxamide derivatives.[3][4] Aberrant activation of PAK1 is strongly implicated in the progression of various cancers, where it plays a crucial role in cell proliferation, survival, and motility.[4][6] Therefore, inhibitors of PAK1 are of considerable interest as potential anticancer agents.

The proposed mechanism of action for this compound derivatives involves the inhibition of the PAK1 signaling pathway. A simplified representation of this pathway and the potential point of intervention is illustrated below.

PAK1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cell_Survival Cell Survival PAK1->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal_Rearrangement ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression Indazole_Derivative Methyl 7-methoxy-1H-indazole- 3-carboxylate Derivative Indazole_Derivative->PAK1

Figure 1: Simplified PAK1 signaling pathway and the putative inhibitory action of this compound derivatives.

Quantitative Biological Data of Analogous Indazole Derivatives

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Analogues against PAK1

Compound ID R Group (at N of carboxamide) IC50 (nM) Reference
Analog 1 (2,4-dichlorophenyl) 52 [7]
Analog 2 (4-chloro-2-fluorophenyl) 16 [7]
Analog 3 (2-chloro-4-fluorophenyl) 159 [7]
Analog 4 (4-phenoxyphenyl) 9.8 [6]

Note: Data for closely related analogues are presented to illustrate structure-activity relationships.

Table 2: Cytotoxic Activity of Indazole Derivatives against Cancer Cell Lines

Compound ID Cell Line IC50 (µM) Reference
2f 4T1 (murine breast cancer) 0.23 [8]
2f HepG2 (human liver cancer) 0.80 [8]
2f MCF-7 (human breast cancer) 0.34 [8]
6o K562 (human leukemia) 5.15 [5]
6o HEK-293 (normal human kidney) 33.2 [5]

Note: These compounds are structurally distinct from the title compounds but demonstrate the anticancer potential of the indazole scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed experimental protocols for the synthesis of this compound derivatives and a key biological assay for evaluating their activity.

General Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a multi-step process, adapted from established methods for analogous 1H-indazole-3-carboxamides.

Synthesis_Workflow Start 7-Methoxy-1H-indazole Protection N-Protection (e.g., SEM-Cl) Start->Protection Carboxylation Carboxylation (n-BuLi, CO2) Protection->Carboxylation Esterification Esterification (MeOH, H+) Carboxylation->Esterification Amide_Coupling Amide Coupling (Amine, Coupling Agents) Esterification->Amide_Coupling Final_Product Methyl 7-methoxy-1H-indazole -3-carboxylate Derivative Amide_Coupling->Final_Product

Figure 2: General synthetic workflow for this compound derivatives.

Protocol:

  • N-Protection of 7-Methoxy-1H-indazole: The starting material, 7-methoxy-1H-indazole, is protected at the N1 position. A common protecting group is 2-(trimethylsilyl)ethoxymethyl (SEM), introduced using SEM-chloride in the presence of a base like sodium hydride in an anhydrous solvent such as DMF.

  • Carboxylation: The protected indazole is then carboxylated at the 3-position. This is typically achieved by deprotonation with a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous ether solvent (e.g., THF), followed by quenching with carbon dioxide.

  • Esterification: The resulting 7-methoxy-1H-indazole-3-carboxylic acid is esterified to the methyl ester. This can be accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[9]

  • Amide Coupling (for carboxamide derivatives): To synthesize carboxamide derivatives, the carboxylic acid from step 2 is coupled with a desired amine using standard peptide coupling reagents. To a solution of the carboxylic acid in a solvent like DMF, a coupling agent such as HATU or a combination of EDC and HOBt is added, along with a non-nucleophilic base like DIPEA or triethylamine. The desired amine is then added, and the reaction is stirred at room temperature until completion.[9]

  • Purification: The final products are purified using standard techniques such as column chromatography on silica gel.

In Vitro PAK1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit, which measures the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Synthesized this compound derivatives

  • Recombinant human PAK1 enzyme

  • ADP-Glo™ Kinase Assay kit (containing kinase buffer, ATP, ADP, and the detection reagents)

  • 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in the kinase buffer to obtain the desired concentrations for the assay.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or a vehicle control (DMSO in kinase buffer).

  • Enzyme Addition: Add 2 µL of the PAK1 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using a suitable software.

Conclusion and Future Directions

While direct biological data for this compound derivatives is currently sparse, the extensive research on analogous compounds strongly suggests their potential as valuable therapeutic agents, particularly as PAK1 inhibitors for cancer therapy.[3][4][6] The synthetic and screening protocols provided in this guide offer a clear framework for the synthesis and evaluation of this promising class of molecules.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of kinases to determine their potency and selectivity. In vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy and pharmacokinetic properties. The structure-activity relationships derived from these studies will be instrumental in the design and development of novel, potent, and selective drug candidates based on the 7-methoxy-1H-indazole-3-carboxylate scaffold.

References

Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules, which are of significant interest in medicinal chemistry. The indazole scaffold is a "privileged" structure, meaning it is a common motif in biologically active compounds and approved drugs.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its potential biological activities based on data from structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous compounds to provide a foundational resource for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be predicted. These properties are crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O₃Calculated
Molecular Weight 206.20 g/mol Calculated
IUPAC Name This compound---
CAS Number 885278-95-5---
Appearance Predicted to be a solidAnalogy
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanolAnalogy

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from 2-methyl-3-nitroanisole, which can be cyclized to form 7-methoxy-1H-indazole. This intermediate can then be carboxylated at the 3-position, followed by esterification to yield the final product. A more direct route may involve the nitrosation of 7-methoxy-indole to form an intermediate aldehyde, which is then oxidized to the carboxylic acid and subsequently esterified.[2]

A generalized workflow for the synthesis starting from the corresponding carboxylic acid is presented below.

G cluster_0 Esterification of 7-methoxy-1H-indazole-3-carboxylic acid 7-methoxy-1H-indazole-3-carboxylic_acid 7-methoxy-1H-indazole-3-carboxylic acid Methanol_Acid Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) 7-methoxy-1H-indazole-3-carboxylic_acid->Methanol_Acid Reactants Reflux Reflux Methanol_Acid->Reflux Conditions Workup Aqueous Workup and Extraction Reflux->Workup Process Purification Purification (e.g., Column Chromatography) Workup->Purification Process Final_Product This compound Purification->Final_Product Yields Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Rac_Cdc42 Rac/Cdc42 Receptor_Tyrosine_Kinases->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Downstream_Effectors Downstream Effectors (e.g., LIMK, RAF-1, BAD) PAK1->Downstream_Effectors Inhibitor Methyl 7-methoxy-1H- indazole-3-carboxylate (Potential Inhibitor) Inhibitor->PAK1 Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Cell_Migration Cell Migration Downstream_Effectors->Cell_Migration

References

The Discovery of Novel Indazole-3-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Among its many derivatives, indazole-3-carboxylates, and particularly indazole-3-carboxamides, have emerged as a versatile and potent class of molecules with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the discovery of novel indazole-3-carboxylate derivatives, focusing on their synthesis, biological activities, and the crucial structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical scaffold.

Synthetic Strategies for Indazole-3-Carboxamide Derivatives

A common and effective method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a diverse range of substituted amines.[1] This reaction is typically facilitated by standard peptide coupling reagents.

General Synthetic Workflow

The overall process for generating a library of 1H-indazole-3-carboxamide derivatives generally follows the workflow depicted below. This process begins with the synthesis of the core 1H-indazole-3-carboxylic acid scaffold, which is then derivatized, purified, and subjected to biological evaluation.

G cluster_synthesis Synthesis cluster_derivatization Derivatization & Purification cluster_evaluation Characterization & Evaluation start Starting Materials (e.g., o-toluidine) indazole Indazole Synthesis start->indazole carboxylation Carboxylation at C3 indazole->carboxylation acid 1H-Indazole-3-carboxylic Acid carboxylation->acid coupling Amide Coupling with Substituted Amines acid->coupling crude Crude Indazole-3-carboxamides coupling->crude purification Purification (e.g., Column Chromatography) crude->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Assays characterization->bioassay

A general workflow for the synthesis and evaluation of 1H-indazole-3-carboxamide derivatives.

Experimental Protocols

General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a widely used method for the amide coupling reaction.[1]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).[1]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.[1]

  • Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice water.[1]

  • Extract the product using an appropriate organic solvent (e.g., 10% methanol in chloroform).[1]

  • Combine the organic layers, wash with 10% NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[1]

Biological Activities and Data Presentation

Indazole-3-carboxylate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads for various therapeutic areas. Notably, they have been investigated as potent inhibitors of kinases, modulators of ion channels, and as anticancer and antimicrobial agents.

Anticancer Activity: PAK1 Inhibition

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is implicated in cancer cell proliferation, survival, and motility.[2] Consequently, it has emerged as an attractive target for anticancer drug discovery.[3] A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[3]

Table 1: In Vitro PAK1 Inhibitory Activity of Selected 1H-Indazole-3-carboxamide Derivatives

Compound IDStructure (R-group on amide nitrogen)PAK1 IC₅₀ (nM)
30l 4-((4-methylpiperazin-1-yl)methyl)phenyl9.8
30a Phenyl>10000
30c 4-methoxyphenyl405.3
30f 4-(trifluoromethyl)phenyl158.2
30k 4-(piperazin-1-ylmethyl)phenyl15.6

Data sourced from Zhang, et al. (2020), Eur J Med Chem.[4]

The structure-activity relationship (SAR) analysis of these compounds revealed that the introduction of a hydrophilic group in the solvent-exposed region and a suitable hydrophobic ring in the deep back pocket of the ATP-binding site is critical for potent PAK1 inhibitory activity and selectivity.[4]

The diagram below illustrates a simplified signaling pathway involving PAK1. Upon activation by small GTPases like Cdc42 and Rac, PAK1 phosphorylates downstream substrates, leading to cytoskeletal rearrangements and cell migration, processes that are often dysregulated in cancer.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) GTPases Rac/Cdc42 RTK->GTPases Activation PAK1 PAK1 GTPases->PAK1 Activation substrates Downstream Substrates PAK1->substrates Phosphorylation response Cytoskeletal Reorganization & Cell Migration substrates->response inhibitor Indazole-3-carboxamide Inhibitor inhibitor->PAK1

A simplified PAK1 signaling pathway and the point of inhibition.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 peptide substrate

  • ATP

  • 1H-indazole-3-carboxamide test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for the control).

  • Add 2 µL of the PAK1 enzyme solution.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is correlated to the amount of ADP produced and thus the kinase activity.

Ion Channel Modulation: CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel plays a critical role in calcium signaling, particularly in immune cells.[5] Dysregulation of CRAC channel activity is implicated in autoimmune disorders and inflammatory diseases. Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel.[5]

Table 2: CRAC Channel Inhibitory Activity of Selected Indazole-3-carboxamide Derivatives

Compound IDR¹ GroupR² GroupIC₅₀ (µM) for Ca²⁺ Influx
12a 1-(2,4-dichlorobenzyl)4-(trifluoromethyl)phenyl1.51
12d 1-(2,4-dichlorobenzyl)3,5-bis(trifluoromethyl)phenyl0.67
12e 1-(2,4-dichlorobenzyl)3,5-dichlorophenyl1.55
9c 1-(2,4-dichlorobenzyl)3,5-bis(trifluoromethyl)benzoyl (reverse amide)>100

Data sourced from Sun, et al. (2017), Bioorg Med Chem Lett.[6]

A key SAR finding is the critical importance of the amide linker's regiochemistry. The indazole-3-carboxamide ("reversed" amide) linkage is essential for potent CRAC channel inhibition, whereas the isomeric 3-amidoindazole ("normal" amide) derivatives are largely inactive.[5][6]

CRAC channel activation is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER). This is sensed by the STIM1 protein, which then translocates to the ER-plasma membrane junction to interact with and open the Orai1 channel, allowing for the influx of extracellular calcium.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Ca_out Ca²⁺ Orai1_open Orai1 Channel (Open) Ca_out->Orai1_open Influx Orai1 Orai1 Channel (Closed) Orai1->Orai1_open Gating Ca_in Ca²⁺ Orai1_open->Ca_in Downstream Downstream Signaling (e.g., NFAT activation) Ca_in->Downstream STIM1 STIM1 (Inactive) STIM1_active STIM1 (Active, Oligomerized) STIM1->STIM1_active Senses low Ca²⁺ STIM1_active->Orai1 Translocates & Interacts ER_Ca ER Ca²⁺ Store ER_Ca->STIM1 Depletion inhibitor Indazole-3-carboxamide Blocker inhibitor->Orai1_open

CRAC channel activation by STIM1 and Orai1 and inhibition by indazole derivatives.

This fluorescence-based assay measures changes in intracellular calcium concentration to assess the inhibition of store-operated calcium entry (SOCE).

Materials:

  • RBL-2H3 cells (or other suitable cell line expressing CRAC channels)

  • Thapsigargin (Tg)

  • Fluo-4 NW Calcium Assay Kit

  • Test compounds

  • Microplate reader with fluorescence detection

Procedure:

  • Plate cells in a 96-well microplate and allow them to adhere.

  • Load the cells with the Fluo-4 NW dye according to the manufacturer's protocol.

  • Pre-incubate the cells with various concentrations of the indazole-3-carboxamide test compounds or vehicle control.

  • Establish a baseline fluorescence reading.

  • Induce ER calcium store depletion and activate CRAC channels by adding thapsigargin (a SERCA inhibitor).

  • Measure the change in fluorescence over time, which corresponds to the influx of extracellular calcium.

  • The inhibitory effect of the compounds is determined by comparing the fluorescence signal in treated wells to the control wells. IC₅₀ values can be calculated from the dose-response curves.

Conclusion

Indazole-3-carboxylate derivatives, particularly the 1H-indazole-3-carboxamides, represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The detailed structure-activity relationships, as exemplified by the distinct requirements for PAK1 kinase and CRAC channel inhibition, underscore the importance of rational drug design in optimizing the therapeutic potential of this compound class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and advance the development of novel indazole-based therapeutics.

References

Potential Therapeutic Targets for Methyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of Methyl 7-methoxy-1H-indazole-3-carboxylate is limited in publicly available literature. This guide provides an in-depth analysis of potential therapeutic targets by extrapolating from the well-documented activities of structurally related indazole derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3] this compound belongs to this versatile class of molecules. While this specific compound is not extensively characterized, its structural features suggest potential interactions with various biological targets implicated in disease. This technical guide will explore the most probable therapeutic targets for this compound based on the established pharmacology of the indazole-3-carboxylate and 1H-indazole-3-carboxamide scaffolds.

Potential Therapeutic Targets

Based on structure-activity relationships of analogous compounds, several key proteins and signaling pathways emerge as potential therapeutic targets for this compound.

p21-Activated Kinase 1 (PAK1)

The most prominent potential target for indazole derivatives, particularly those with a 3-carboxamide or 3-carboxylate moiety, is p21-activated kinase 1 (PAK1).[4][5][6] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[4] Aberrant activation of PAK1 is a hallmark of numerous cancers, where it promotes cell proliferation, survival, migration, and invasion.[4][7]

The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[5][7] It is hypothesized that this compound, as a related ester, may also exhibit inhibitory activity against PAK1. The methoxy group at the 7-position could potentially influence the compound's binding affinity and selectivity.

Signaling Pathway:

PAK1_Signaling_Pathway receptor Growth Factor Receptor rac_cdc42 Rac/Cdc42 receptor->rac_cdc42 pak1 PAK1 rac_cdc42->pak1 Activation downstream Downstream Effectors (e.g., LIMK, RAF-1, BAD) pak1->downstream Phosphorylation cellular_response Cell Proliferation, Survival, & Migration downstream->cellular_response inhibitor Methyl 7-methoxy-1H- indazole-3-carboxylate inhibitor->pak1 Inhibition

Figure 1: Hypothesized PAK1 signaling pathway inhibition.
Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[4] Some evidence suggests that certain N-methyl-1H-indazole-3-carboxamide derivatives may inhibit PI3K, a key upstream regulator of this pathway.[4] Given the structural similarities, this compound could potentially exhibit inhibitory activity against PI3K, making it a candidate for investigation in cancers with PI3K pathway mutations.

Cannabinoid Receptors (CB1)

The 1H-indazole-3-carboxamide and related structures are also found in synthetic cannabinoid receptor agonists. A patent for indazole derivatives mentions their utility as CB1 agonists.[8] This suggests that this compound could potentially modulate the activity of cannabinoid receptors, which are involved in a wide range of physiological processes, including pain perception, appetite, and mood.

Acetyl-CoA Carboxylase (ACC)

A patent application has described pyrazolospiroketone acetyl-CoA carboxylase inhibitors containing an indazole moiety.[9] ACC is a key enzyme in the biosynthesis of fatty acids and is a target for the treatment of metabolic diseases such as diabetes and obesity.[9] This suggests a potential, though more speculative, therapeutic application for indazole derivatives like this compound in metabolic disorders.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes the inhibitory activities of some representative 1H-indazole-3-carboxamide derivatives against PAK1 to provide a basis for comparison and to highlight the potential potency of this chemical class.

Compound IDTargetAssay TypeIC50 (nM)Cell LineEffectReference
30l PAK1Enzyme Inhibition9.8-Potent Inhibition[7]
30l -Cell Migration-MDA-MB-231Significant Suppression[5]
30l -Cell Invasion-MDA-MB-231Significant Suppression[5]
6o -Cytotoxicity5150K562Promising Inhibition[5]
6o -Cytotoxicity33200HEK-293 (Normal)Low Toxicity[5]

Experimental Protocols

To facilitate further research, the following are generalized experimental protocols for the synthesis of indazole derivatives and for assessing their inhibitory activity against a kinase target such as PAK1.

General Synthesis of 1H-Indazole-3-Carboxylate Derivatives

The synthesis of this compound can be adapted from established methods for similar indazole derivatives.

Workflow Diagram:

Synthesis_Workflow start Substituted Indole intermediate1 Indazole-3-carboxylic acid start->intermediate1 Ring Formation & Oxidation final_product Methyl 7-methoxy-1H- indazole-3-carboxylate intermediate1->final_product Esterification

Figure 2: General synthetic workflow for indazole-3-carboxylates.

Methodology:

  • Indazole Ring Formation: A substituted indole (e.g., 7-methoxy-indole) can be converted to the corresponding 1H-indazole-3-carboxaldehyde through nitrosation.

  • Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent.

  • Esterification: The 7-methoxy-1H-indazole-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield the final product, this compound.

In Vitro Kinase Inhibition Assay (e.g., PAK1)

The inhibitory activity of the compound against a kinase like PAK1 can be determined using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[5] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]

Protocol Outline:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution.

  • Reaction Setup: In a multi-well plate, add the test compound or DMSO as a control.

  • Kinase Reaction: Add the kinase (e.g., PAK1), substrate, and ATP to initiate the reaction. Incubate at an appropriate temperature and time.

  • Signal Detection: Add a detection reagent that converts the generated ADP to a detectable signal (e.g., luminescence).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[5]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to known bioactive indazole derivatives strongly suggests its potential as a therapeutic agent. The most promising avenue for investigation appears to be its activity as a kinase inhibitor, particularly targeting PAK1. Further research should focus on the synthesis of this compound and its evaluation in a panel of kinase assays to determine its potency and selectivity. Cellular assays to assess its effects on cancer cell proliferation, migration, and survival are also warranted. The exploration of its activity at other potential targets such as PI3K and cannabinoid receptors could also unveil novel therapeutic applications. This technical guide provides a solid foundation for initiating such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of Methyl 7-methoxy-1H-indazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public literature, the information herein is a consolidation of data from structurally related indazole derivatives and established spectroscopic principles.

Compound Overview

This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate characterization is crucial for its use in research and development.

Structure:

Molecular Formula: C₁₀H₁₀N₂O₃

Molecular Weight: 206.19 g/mol

Analytical Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the identity and purity of this compound. The following diagram illustrates a typical workflow for comprehensive characterization.

Analytical Workflow Figure 1. Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity & Quantification cluster_final Final Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation IR FTIR Spectroscopy Purification->IR Functional Group Analysis HPLC HPLC/UPLC Purification->HPLC Purity Assessment Characterized_Compound Characterized Compound NMR->Characterized_Compound MS->Characterized_Compound IR->Characterized_Compound LCMS LC-MS HPLC->LCMS Impurity Profiling LCMS->Characterized_Compound

Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.0br s1HN-H
~7.8 - 7.9d1HAr-H
~7.2 - 7.3t1HAr-H
~6.8 - 6.9d1HAr-H
~3.9 - 4.0s3HOCH₃ (methoxy)
~3.9s3HOCH₃ (ester)
Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~162 - 163C=O (ester)
~145Ar-C
~133Ar-C
~124Ar-C
~124Ar-C
~114Ar-C
~105Ar-C
~55-56OCH₃ (methoxy)
~52-53OCH₃ (ester)
Table 3: Predicted Mass Spectrometry Data
m/z RatioPredicted Identity
207.07[M+H]⁺
229.05[M+Na]⁺
175.06[M-OCH₃]⁺
Table 4: Predicted FTIR Data
Wavenumber (cm⁻¹)Vibration Type
~3300 - 3100N-H Stretching
~3000 - 2850C-H Stretching (aliphatic & aromatic)
~1720 - 1700C=O Stretching (ester)
~1620 - 1580C=C Stretching (aromatic)
~1270 - 1240C-O Stretching (aryl ether)

Experimental Protocols

The following are generalized experimental protocols for acquiring analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.[1][2]

  • Process the spectra, referencing the chemical shifts to the residual solvent signal (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.[1]

  • Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical calculated mass.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

Procedure:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

  • Perform serial dilutions to create calibration standards if quantification is required.

  • Inject the sample and standards into the HPLC system.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities. The purity is typically calculated based on the area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.[1]

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Orthogonal Analytical Strategy

The application of orthogonal methods, which measure different physicochemical properties, provides a robust and scientifically sound basis for the comprehensive characterization of this compound.[3]

Orthogonal Methods Figure 2. Relationship Between Orthogonal Analytical Methods cluster_methods Analytical Techniques cluster_confirmation Confirmation Compound Methyl 7-methoxy-1H- indazole-3-carboxylate HPLC HPLC/UPLC (Purity, Quantification) Compound->HPLC Measures Retention Time LCMS LC-MS (Molecular Weight, Impurity ID) Compound->LCMS Measures Mass-to-Charge NMR NMR (Definitive Structure) Compound->NMR Measures Nuclear Spin FTIR FTIR (Functional Groups) Compound->FTIR Measures Vibrational Modes Confirmation Confident Identity & Purity HPLC->Confirmation LCMS->Confirmation NMR->Confirmation FTIR->Confirmation

Caption: The relationship between different orthogonal analytical methods for a comprehensive characterization.

This multi-pronged approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for advancing drug development programs.[3]

References

Application Note: HPLC Analysis for Purity Determination of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 7-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of biological activities, serving as building blocks for various therapeutic agents. The purity of such active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that directly impacts their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely used analytical technique for assessing the purity of pharmaceutical compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, separating the main component from potential process-related impurities and degradation products.

Principle

The method utilizes RP-HPLC with a C18 stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration, allows for the effective separation of compounds with varying polarities. The separated components are detected by a UV detector, and the purity is calculated based on the relative peak area percentages.

Experimental Protocol

1. Instrumentation and Equipment

  • HPLC system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical Balance (0.01 mg readability)

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

2. Materials and Reagents

  • This compound Reference Standard (Purity >99.5%)

  • This compound sample for analysis

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (e.g., Milli-Q)

  • Formic Acid (FA), analytical grade

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Preparation of Solutions

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of system peaks.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the analysis is complete, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) before storing it according to the manufacturer's instructions.

6. System Suitability

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Working Standard Solution:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0.

  • Theoretical Plates (N): Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

7. Calculation of Purity

The purity of the sample is calculated based on the area percent method. The percentage of any single impurity and the total purity are calculated as follows:

  • % Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents example data obtained from the analysis of a hypothetical sample batch.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.521,5400.05
Impurity 28.914,3120.14
Main Compound 15.78 3,045,600 99.75
Impurity 321.342,1300.07
Total 3,053,582 100.00

Visualizations

Experimental Workflow Diagram

HPLC_Workflow prep 1. Solution Preparation (Standard & Sample) setup 2. HPLC System Setup & Equilibration prep->setup suitability 3. System Suitability Test (5 injections of Standard) setup->suitability analysis 4. Sample Analysis (Duplicate Injections) suitability->analysis Pass? data_acq 5. Data Acquisition (Chromatogram Generation) analysis->data_acq processing 6. Data Processing (Peak Integration) data_acq->processing calculation 7. Purity Calculation (% Area Method) processing->calculation report 8. Final Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Application Notes and Protocols: Methyl 7-methoxy-1H-indazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Specifically, the 1H-indazole-3-carboxamide and related derivatives have emerged as promising therapeutic agents, with significant attention on their role as kinase inhibitors in oncology.[1][2]

While extensive experimental data for this compound is not yet widely published, its structural similarity to potent biologically active molecules allows for a reasoned projection of its potential applications and biological profile.[1][3] This document provides a comprehensive overview of its potential mechanisms of action, detailed protocols for its synthesis and biological evaluation based on analogous compounds, and comparative quantitative data from structurally related molecules.

Potential Applications and Mechanisms of Action

Based on the established activities of structurally related 1H-indazole-3-carboxamide derivatives, this compound is hypothesized to be a valuable intermediate for the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases. The primary hypothesized targets include:

  • p21-Activated Kinase 1 (PAK1) Inhibition: Aberrant activation of PAK1, a serine/threonine kinase, is a hallmark of numerous cancers, promoting oncogenic signaling, cytoskeletal rearrangements, and cell motility.[4] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][2] It is hypothesized that derivatives of this compound will also exhibit inhibitory activity against PAK1.[1]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is another critical regulator of cell growth and survival, and its dysregulation is common in cancer. Some evidence suggests that N-methyl-1H-indazole-3-carboxamide may inhibit PI3K.[4]

  • Cannabinoid Receptor Modulation: A significant number of synthetic indazole-3-carboxamide derivatives have been identified as potent agonists of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes, including pain perception and immune function.[3][4]

  • Calcium Release-Activated Calcium (CRAC) Channel Inhibition: The indazole-3-carboxamide scaffold is also found in inhibitors of CRAC channels, which play a crucial role in calcium signaling and immune responses.[5]

Data Presentation

The following tables summarize the inhibitory activities of various 1H-indazole-3-carboxamide analogs against PAK1 and CRAC channels. This data, derived from closely related compounds, provides a valuable reference for predicting the potential potency of derivatives synthesized from this compound.

Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs against PAK1 [5]

Compound IDR Group (at N of carboxamide)IC50 (nM)
Analog 1(2,4-dichlorophenyl)52
Analog 2(4-chloro-2-fluorophenyl)16
Analog 3(2-chloro-4-fluorophenyl)159
Analog 4(4-phenoxyphenyl)9.8

Table 2: Inhibitory Activity of Indazole Analogs against CRAC Channels [5]

Compound IDR Group (at N of carboxamide)IC50 (µM)
Analog A(4-fluoro-3-(trifluoromethyl)phenyl)1.2
Analog B(3-fluoro-4-pyridyl)0.8
Analog C(4-cyanophenyl)>10

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a generic 1H-indazole-3-carboxamide derivative from a methyl indazole-3-carboxylate precursor and a protocol for an in vitro PAK1 inhibition assay. These can be adapted for this compound.

Protocol 1: Synthesis of a 1H-Indazole-3-carboxamide Derivative

This protocol describes a general method for the amidation of a methyl indazole-3-carboxylate with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (e.g., aniline, piperidine)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • To this solution, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid (after in-situ hydrolysis of the ester, which can occur under these basic conditions, or by starting from the corresponding carboxylic acid).

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

Protocol 2: In Vitro PAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a method to determine the in vitro inhibitory activity of a compound against PAK1.[1]

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant PAK1 enzyme

  • Substrate peptide for PAK1

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound solution to the wells of a 384-well plate. Include a positive control (known PAK1 inhibitor) and a negative control (DMSO).

  • Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Record the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by derivatives of this compound and a general experimental workflow.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream_Effectors Downstream Effectors (e.g., LIMK1, RAF1) PAK1->Downstream_Effectors Phosphorylation Cell_Motility Cell Motility & Migration Downstream_Effectors->Cell_Motility Proliferation Proliferation & Survival Downstream_Effectors->Proliferation Inhibitor Indazole-3-carboxamide Derivative Inhibitor->PAK1 Inhibition

Caption: The PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Survival Cell Survival & Growth Akt->Cell_Survival Inhibitor Indazole-3-carboxamide Derivative (Potential) Inhibitor->PI3K Potential Inhibition

Caption: The PI3K signaling pathway and the potential inhibitory role of indazole derivatives.

Experimental_Workflow Start Methyl 7-methoxy-1H- indazole-3-carboxylate Step1 Amidation with selected amine Start->Step1 Product Library of 7-methoxy-1H- indazole-3-carboxamide derivatives Step1->Product Step2 In Vitro Kinase Inhibition Assay (e.g., PAK1) Product->Step2 Data_Analysis IC50 Determination & SAR Analysis Step2->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General experimental workflow for the synthesis and evaluation of indazole derivatives.

References

Application Notes and Protocols for the N-alkylation of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 7-methoxy-1H-indazole-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. The N-alkylation of the indazole ring is a critical transformation, yet it presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing yields.[1]

The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1] Achieving high regioselectivity is therefore essential for an efficient synthetic route. This document provides detailed protocols for the selective N1- and N2-alkylation of this compound, supported by compiled data to guide researchers in achieving the desired isomeric product.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors. For the specific substrate, this compound, the substituent at the 7-position plays a crucial role in directing the regioselectivity of the N-alkylation.

  • N1-Alkylation: Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) favors N1-alkylation for many indazole-3-carboxylates.[1][2][3][4] This is often attributed to the formation of a chelated intermediate between the sodium cation, the N2 nitrogen, and the carbonyl oxygen of the C3-carboxylate group, which sterically hinders attack at the N2 position.[1]

  • N2-Alkylation: Conversely, the presence of a substituent at the C-7 position of the indazole core, such as a methoxy or carboxylate group, has been shown to confer excellent N2 regioselectivity.[2][3][4][5] This steric hindrance around the N1 position directs the alkylating agent to the more accessible N2 nitrogen.

Experimental Protocols

Protocol 1: Selective N2-Alkylation

This protocol is optimized for achieving high N2-regioselectivity for this compound, leveraging the directing effect of the C7-methoxy group.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N2-alkylated product.

Protocol 2: Alternative N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the N-alkylation of indazoles and often shows a strong preference for the formation of the N2-regioisomer.[3][6]

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

The following table summarizes the expected regioselectivity for the N-alkylation of indazoles based on the substituents and reaction conditions.

Starting MaterialBase/ReagentSolventMajor ProductN1:N2 RatioYieldReference
Methyl 7-CO₂Me-1H-indazole-3-carboxylateNaHTHFN24:96High[2][3][4]
Methyl 1H-indazole-3-carboxylateNaHTHFN1>99:1High[2][3][4]
Methyl 1H-indazole-3-carboxylateK₂CO₃DMFMixture58:4247% (N1)[7]
Methyl 1H-indazole-3-carboxylate (with n-pentanol)PPh₃/DIADTHFN21:2.578% total[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound dissolve Dissolve in Anhydrous THF start->dissolve deprotonation Deprotonation with NaH at 0°C dissolve->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation stir Stir at RT for 16-24h alkylation->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated N-alkylated Product purify->product

Caption: General experimental workflow for the N-alkylation of indazoles.

Regioselectivity Pathway

The following diagram illustrates the factors influencing the regioselective N-alkylation of the indazole core.

regioselectivity_pathway cluster_n1 N1-Selective Pathway cluster_n2 N2-Selective Pathway start Indazole-3-carboxylate n1_conditions Conditions: NaH in THF start->n1_conditions n2_conditions Conditions: C7-Substituent (e.g., OMe) or Mitsunobu start->n2_conditions n1_intermediate Steric hindrance at N2 (Chelated Intermediate) n1_conditions->n1_intermediate n1_product N1-Alkylated Product n1_intermediate->n1_product n2_intermediate Steric hindrance at N1 n2_conditions->n2_intermediate n2_product N2-Alkylated Product n2_intermediate->n2_product

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

References

Application Notes and Protocols: Methyl 7-methoxy-1H-indazole-3-carboxylate as a Versatile Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Methyl 7-methoxy-1H-indazole-3-carboxylate as a foundational fragment in drug discovery programs. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3][4][5] this compound, in particular, serves as a key synthetic intermediate and a valuable starting point for the design of potent and selective modulators of various biological targets.[6]

This guide will focus on two primary applications of this fragment: the design of serotonin 5-HT3 receptor antagonists and the development of p21-activated kinase 1 (PAK1) inhibitors. For each application, we provide an overview of the relevant signaling pathways, quantitative data for representative compounds, and detailed experimental protocols.

Application 1: Fragment for the Design of 5-HT3 Receptor Antagonists

The 1H-indazole-3-carboxamide scaffold is a well-established pharmacophore for 5-HT3 receptor antagonism. The antiemetic drug Granisetron and its metabolite, 7-Hydroxy Granisetron, feature this core structure.[6][7][8] this compound is a direct precursor to the 7-hydroxy analogue, making it a highly relevant fragment for the development of novel 5-HT3 receptor antagonists used in managing chemotherapy-induced nausea and vomiting.[6]

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[3][9] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission.[9][10] Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+, K+, and Ca2+), which leads to neuronal depolarization and excitation.[1][9][10] In the context of emesis, 5-HT3 receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone in the brainstem.[10]

5-HT3_Receptor_Signaling_Pathway 5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->HT3R Binds Depolarization Depolarization HT3R->Depolarization Na+, K+, Ca2+ influx CaMKII_Activation CaMKII Activation Depolarization->CaMKII_Activation Increased intracellular Ca2+ ERK_Activation ERK1/2 Activation CaMKII_Activation->ERK_Activation Cellular_Response Cellular Response (e.g., Emesis) ERK_Activation->Cellular_Response Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (HEK293-h5HT3A) Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, NSB, Competitive) Membrane_Prep->Assay_Setup Incubation Incubate at RT for 60 min Assay_Setup->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail & Count Drying->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End PAK1_Signaling_Pathway PAK1 Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects GPCR GPCRs Rac_Cdc42 Rac1 / Cdc42 GPCR->Rac_Cdc42 RTK RTKs RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeletal_Dynamics Cytoskeletal Dynamics (LIMK, MLCK) PAK1->Cytoskeletal_Dynamics Cell_Survival Cell Survival (BAD, Raf1) PAK1->Cell_Survival Cell_Motility Cell Motility & Invasion Cytoskeletal_Dynamics->Cell_Motility Cell_Survival->Cell_Motility Inhibitor 1H-indazole-3-carboxamide derivatives Inhibitor->PAK1 PAK1_Kinase_Assay_Workflow PAK1 Kinase Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well Plate Compound_Prep->Reaction_Setup Incubation_1 Incubate at RT for 60 min Reaction_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT for 40 min Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT for 30 min Add_Detection_Reagent->Incubation_3 Measure_Luminescence Measure Luminescence Incubation_3->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

High-Throughput Screening Assays for Indazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of indazole-containing compound libraries. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, making it a frequent starting point in drug discovery campaigns. These notes cover key therapeutic targets, including kinases, indoleamine 2,3-dioxygenase 1 (IDO1), stimulator of interferon genes (STING), and histone deacetylases (HDACs).

Introduction to Indazole Compounds in Drug Discovery

Indazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This structural versatility has led to the development of numerous indazole-based compounds targeting a variety of proteins implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. High-throughput screening is an essential tool for rapidly evaluating large libraries of indazole derivatives to identify initial "hit" compounds for further optimization.

General High-Throughput Screening Workflow

A typical HTS campaign for an indazole library follows a structured progression from initial screening to lead optimization. The workflow is designed to efficiently identify and validate compounds with the desired biological activity while minimizing false positives.

A generalized workflow for a high-throughput screening campaign of an indazole compound library.

I. Indazole Compounds as Kinase Inhibitors

Indazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Their ability to compete with ATP for binding to the kinase active site makes them attractive candidates for anticancer therapies.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the structure-activity relationship (SAR) for representative indazole-based kinase inhibitors.

Compound IDTarget KinaseR1-SubstitutionR2-SubstitutionIC50 (nM)
FGFR Inhibitors
1aFGFR1HPhenyl77,000
1bFGFR1HPyridine90,000
GSK-3 Inhibitors
2aGSK-3βHMethoxy350
2bGSK-3βMethylMethoxy640
Aurora Kinase Inhibitors
3aAurora AHH13,000
3bAurora AHAcryloyl1,660
3cAurora APhenylurea (C5)H<1,000

Data compiled from various sources.[2]

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., ULK1, EGFR)

  • Kinase-specific substrate

  • Indazole compound library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Protocol:

  • Compound Plating: Dispense 50 nL of indazole compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase reaction buffer.

    • Add 5 µL of the kinase reaction mixture to each well of the assay plate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Assay Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin needed for the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

    • For hit compounds, perform dose-response experiments and calculate IC50 values using a suitable curve-fitting software.

Signaling Pathway: ULK1 in Autophagy Initiation

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. Several indazole-based compounds have been investigated as ULK1 inhibitors.[3]

ULK1_Pathway cluster_regulation Upstream Regulation cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibits AMPK AMPK AMPK->ULK1 Activates ATG13 ATG13 VPS34_Complex VPS34 Complex ULK1->VPS34_Complex Phosphorylates & Activates FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome Indazole_Inhibitor Indazole-based ULK1 Inhibitor Indazole_Inhibitor->ULK1 Inhibits

ULK1 signaling pathway in autophagy initiation.

II. Indazole Compounds as IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[4] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the immune system. Thus, IDO1 inhibitors are a promising class of cancer immunotherapies.

Data Presentation: IDO1 Inhibitory Activity

The following table presents SAR data for a series of 1H-indazole derivatives as IDO1 inhibitors.[4]

Compound IDR-SubstitutionIC50 (µM)
4a4-H>50
4b4-F22.3
4c4-Cl15.8
4d4-Br13.5
4e4-CH330.1
4f4-OCH345.2
4g4-OH5.3
Experimental Protocol: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the production of kynurenine, the downstream product of IDO1 activity, in cells stimulated to express the enzyme.

Materials:

  • Human cancer cell line (e.g., SKOV-3 or HeLa)

  • Recombinant human interferon-gamma (IFN-γ)

  • Indazole compound library

  • 96-well cell culture plates

  • Kynurenine standard

  • 30% Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Microplate reader

Protocol:

  • Cell Seeding and IDO1 Induction:

    • Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[2]

    • The next day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[2]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Following IDO1 induction, remove the medium and add fresh medium containing serial dilutions of the indazole compounds.

    • Incubate for 48-72 hours.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of 30% TCA to each well to precipitate proteins.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to another 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Determine the IC50 value for each compound by plotting the percentage of kynurenine production against the logarithm of the compound concentration.

Signaling Pathway: IDO1-Mediated Immune Suppression

The IDO1 pathway depletes tryptophan and produces kynurenine, leading to T-cell anergy and apoptosis and the promotion of regulatory T-cells (Tregs).

IDO1_Pathway cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell_Anergy T-Cell Anergy & Apoptosis Tryptophan->TCell_Anergy Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Catabolizes Kynurenine->TCell_Anergy Induces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Indazole_Inhibitor Indazole-based IDO1 Inhibitor Indazole_Inhibitor->IDO1 Inhibits

The IDO1 metabolic pathway and its role in immune suppression.

III. Indazole Compounds as STING Agonists

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, making STING agonists attractive candidates for cancer immunotherapy and vaccine adjuvants.

Experimental Protocol: STING Activation Reporter Assay

This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) to measure the activation of the STING pathway.

Materials:

  • Reporter cell line (e.g., THP-1 Lucia ISG cells)

  • Indazole compound library

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells into the assay plate at an appropriate density and allow them to adhere or stabilize for 24 hours.

  • Compound Addition: Add the indazole compounds at various concentrations to the cells. Include a known STING agonist as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for STING pathway activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-20 minutes at room temperature to allow for cell lysis and the luciferase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a luminometer.

    • Calculate the fold induction of the reporter signal relative to the DMSO control.

    • For active compounds, determine the EC50 value by plotting the fold induction against the logarithm of the compound concentration.

Signaling Pathway: cGAS-STING Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates STING, leading to a downstream signaling cascade that results in the transcription of type I interferons.

cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerizes Nucleus Nucleus p_IRF3->Nucleus Translocates to Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN Induces Transcription Indazole_Agonist Indazole-based STING Agonist Indazole_Agonist->STING Activates

The cGAS-STING signaling pathway for innate immune activation.

IV. Indazole Compounds as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.

Data Presentation: HDAC Inhibitory Activity

The following table shows the SAR of a series of indazole-based HDAC inhibitors.

Compound IDR1-GroupR2-GroupHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC8 IC50 (nM)
5aHH15.225.118.3
5k4-F-PhenylH2.74.23.6
5m4-Cl-PhenylH3.13.63.3

Data adapted from a study on novel indazole-based HDAC inhibitors.[5]

Experimental Protocol: Homogeneous Luminescent HDAC I/II Assay

This assay measures the activity of class I and II HDACs using a luminogenic substrate.

Materials:

  • Nuclear extract from a cell line (e.g., HeLa) or purified HDAC enzyme

  • Indazole compound library

  • HDAC-Glo I/II Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Protocol:

  • Compound Plating: Dispense 50 nL of indazole compounds into the wells of a 384-well plate. Include appropriate controls.

  • HDAC Reaction:

    • Prepare a reaction mixture containing the HDAC enzyme source (nuclear extract or purified enzyme) and the luminogenic substrate in the provided buffer.

    • Add 10 µL of the reaction mixture to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Developer Addition:

    • Add 10 µL of the Developer Reagent to each well. This reagent contains a protease that cleaves the deacetylated substrate, leading to a luminescent signal.

    • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound and determine IC50 values for the hits.

Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of new indazole-based modulators of key biological targets. By combining efficient screening with detailed mechanistic studies, researchers can accelerate the development of the next generation of indazole-containing drugs.

References

Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-indazole-3-carboxamides are a significant class of heterocyclic compounds widely recognized for their therapeutic potential in drug discovery and development. These scaffolds are integral to a variety of biologically active molecules with applications as anti-inflammatory, anti-cancer, and antiviral agents.[1] Notably, derivatives of this core structure are found in pharmaceuticals such as Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and Lonidamine, an anticancer agent.[1][2] The versatility of the 1H-indazole ring system, combined with the reactivity of the 3-carboxamide moiety, allows for the generation of diverse chemical libraries essential for modern medicinal chemistry.[1]

This document provides detailed experimental protocols for the synthesis of 1H-indazole-3-carboxamides, primarily focusing on the amide coupling of 1H-indazole-3-carboxylic acid with various amines. Alternative synthetic strategies and optimization techniques are also discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

General Synthetic Workflow

The synthesis of a library of 1H-indazole-3-carboxamide derivatives typically commences with the preparation of the core scaffold, 1H-indazole-3-carboxylic acid, followed by its derivatization. The general workflow is depicted below.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization cluster_2 Analysis and Application Starting Materials Starting Materials 1H-Indazole-3-carboxylic Acid 1H-Indazole-3-carboxylic Acid Starting Materials->1H-Indazole-3-carboxylic Acid Carboxylation 1H-Indazole-3-carboxamides 1H-Indazole-3-carboxamides 1H-Indazole-3-carboxylic Acid->1H-Indazole-3-carboxamides Amidation Purification Purification 1H-Indazole-3-carboxamides->Purification Characterization Characterization Purification->Characterization Biological Assays Biological Assays Characterization->Biological Assays

Caption: General workflow for the synthesis and evaluation of 1H-indazole-3-carboxamides.[1]

Experimental Protocols

The primary route to 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a selected amine. The choice of coupling agent is crucial for the success of this reaction, with HATU and EDC/HOBt being commonly employed.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is highly recommended for a broad range of applications, including the coupling of less reactive or sterically hindered amines.[3]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (R-NH2)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Water

  • Diethyl ether or hexanes

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.[3]

  • Add HATU (1.0-1.1 eq) in a single portion.[3]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[3][4]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[4]

  • Filter the resulting solid and wash thoroughly with water, followed by a non-polar solvent such as diethyl ether or hexanes to remove organic impurities.[3]

  • Dry the solid under vacuum.

  • If necessary, the crude product can be further purified by column chromatography or recrystallization.[3]

Protocol 2: Standard Amide Coupling using EDC/HOBt

This method is a cost-effective and common alternative, particularly suitable for more reactive amines.[1]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (R-NH2)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • TEA (Triethylamine) or DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[1]

  • Add the substituted amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.[1]

  • Once the reaction is complete, pour the mixture into ice water (20 mL).

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).[1]

  • Combine the organic layers and wash sequentially with 10% NaHCO3 solution and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography (e.g., step gradient of 0-5% Methanol in CHCl3) to obtain the desired 1H-indazole-3-carboxamide.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and reagents for the two primary amide coupling protocols.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Reference(s)
Coupling System HATU / DIPEAEDC·HCl / HOBt / TEA,[3]
Carboxylic Acid (eq) 1.01.0,[3]
Amine (eq) 1.0 - 1.21.0,[3]
Coupling Reagent (eq) HATU: 1.0 - 1.1EDC·HCl: 1.2, HOBt: 1.2,[3]
Base (eq) DIPEA: 2.0 - 3.0TEA: 3.0,[3]
Solvent Anhydrous DMFAnhydrous DMF,[3]
Temperature Room TemperatureRoom Temperature,[3]
Reaction Time 2 - 6 hours4 - 6 hours,[4],[3]

Alternative Synthetic Routes and Considerations

While amide coupling is the most direct method, other synthetic strategies for obtaining the 1H-indazole core exist. For instance, a multi-step synthesis starting from 7-methyl-indole has been reported, involving nitrosation, oxidation to the carboxylic acid, and subsequent amidation.[5] Another approach involves the synthesis of 1H-indazole-3-carboxylic acid from 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole via lithiation and reaction with carbon dioxide.[1] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the indazole ring.

Troubleshooting and Optimization

Common issues in the synthesis of 1H-indazole-3-carboxamides include low yields and the formation of byproducts.[6]

  • Low Yields: In cases of low reactivity, switching from the EDC/HOBt system to the more powerful HATU coupling reagent is recommended.[3] Ensuring all reagents and solvents are anhydrous is also critical for success.

  • Side Reactions: A common side reaction with carbodiimide coupling agents like EDC is the formation of an N-acylurea byproduct. Careful control of the reaction temperature and order of reagent addition can minimize this. The recommended order is to pre-activate the carboxylic acid with the coupling agent and base before adding the amine.[3]

  • Purification: Column chromatography is generally effective for purification. The choice of eluent system (e.g., methanol in chloroform or ethyl acetate in hexanes) should be optimized based on the polarity of the specific carboxamide derivative.[5]

Signaling Pathways and Biological Relevance

The diagram below illustrates a simplified representation of how 1H-indazole-3-carboxamide derivatives can act as inhibitors in a generic protein kinase signaling pathway, a common mechanism of action for this class of compounds in cancer therapy.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Promotes Indazole_Carboxamide 1H-Indazole-3-carboxamide (Kinase Inhibitor) Indazole_Carboxamide->Kinase_Cascade Inhibits

References

Application of Methyl 7-methoxy-1H-indazole-3-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 7-methoxy-1H-indazole-3-carboxylate as a key building block in the synthesis of kinase inhibitors. The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous inhibitors targeting various protein kinases implicated in oncology and inflammatory diseases. The 7-methoxy substitution on the indazole ring offers a strategic point for modifying the physicochemical properties of the final compounds, potentially influencing their potency, selectivity, and pharmacokinetic profiles.

Introduction to 1H-Indazole-3-Carboxamides as Kinase Inhibitors

The 1H-indazole-3-carboxamide core is a versatile scaffold for the development of potent and selective kinase inhibitors. By modifying the substituents on the indazole ring and the carboxamide nitrogen, researchers can tune the inhibitory activity against specific kinases. This document focuses on the potential applications of derivatives of this compound as inhibitors of p21-activated kinase 1 (PAK1) and AXL receptor tyrosine kinase, both of which are significant targets in cancer therapy.

While specific bioactivity data for kinase inhibitors derived directly from this compound is limited in publicly available literature, extensive data on closely related analogs, such as those derived from 1H-indazole-3-carboxylic acid and 7-methyl-1H-indazole-3-carboxylic acid, provide a strong rationale for its use and a predictive framework for its potential.

Targeted Kinase Signaling Pathways

p21-activated Kinase 1 (PAK1) Signaling Pathway

Aberrant activation of PAK1 is associated with tumor progression, making it a compelling target for anticancer drug discovery.[1][2] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[2] These inhibitors typically function by competing with ATP for binding to the kinase domain of PAK1, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade that promotes cell proliferation, migration, and invasion.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream_Effectors Downstream Effectors (e.g., LIMK, MLCK) PAK1->Downstream_Effectors Phosphorylation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream_Effectors->Cytoskeletal_Rearrangement Cell_Migration_Invasion Cell Migration & Invasion Cytoskeletal_Rearrangement->Cell_Migration_Invasion Inhibitor 7-Methoxy-1H-indazole- 3-carboxamide Derivative Inhibitor->PAK1 Inhibition

PAK1 Signaling Pathway and Inhibition
AXL Receptor Tyrosine Kinase Signaling Pathway

The AXL receptor tyrosine kinase is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.[3] AXL signaling is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation. Inhibitors based on the indazole scaffold can block the kinase activity of AXL, thereby inhibiting these oncogenic signaling cascades.

AXL_Signaling_Pathway AXL AXL Receptor PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation Metastasis Metastasis MAPK_ERK->Metastasis Inhibitor 7-Methoxy-1H-indazole- 3-carboxamide Derivative Inhibitor->AXL Inhibition

AXL Signaling Pathway and Inhibition

Quantitative Bioactivity Data of Analogous Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various 1H-indazole-3-carboxamide analogs against PAK1 and AXL kinases. This data, derived from publicly available literature, illustrates the potential potency of compounds synthesized from this compound. It is important to note that the 7-methoxy substitution may alter the activity profile.

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Analogs against PAK1 [1]

Compound IDR Group (at N of carboxamide)IC₅₀ (nM)
Analog 1 4-phenoxyphenyl9.8
Analog 2 4-chloro-2-fluorophenyl16
Analog 3 2,4-dichlorophenyl52
Analog 4 2-chloro-4-fluorophenyl159

Table 2: Inhibitory Activity of Indazole-based Analogs against AXL Kinase [3]

Compound IDScaffoldIC₅₀ (nM)
Analog 5 Pyrimidine-indazole7
Analog 6 Quinoline-oxadiazole-indazole10

Experimental Protocols

General Synthesis of 7-Methoxy-1H-indazole-3-carboxamide Derivatives

The synthesis of kinase inhibitors from this compound typically involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.

Synthesis_Workflow Step1 Step 1: Ester Hydrolysis Intermediate 7-Methoxy-1H-indazole- 3-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product 7-Methoxy-1H-indazole- 3-carboxamide Derivative (Kinase Inhibitor) Step2->Product Amine R-NH₂ (Desired Amine) Amine->Step2

General Synthetic Workflow

Protocol 4.1.1: Ester Hydrolysis to 7-Methoxy-1H-indazole-3-carboxylic acid

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl), 1N

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 2:1:1 ratio).

    • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl. A precipitate should form.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Methoxy-1H-indazole-3-carboxylic acid.

Protocol 4.1.2: Amide Coupling to Synthesize Kinase Inhibitors

This protocol utilizes HATU as the coupling agent, which is generally effective for a wide range of amines.

  • Materials:

    • 7-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq)

    • Desired amine (R-NH₂) (1.0-1.2 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 7-Methoxy-1H-indazole-3-carboxylic acid in anhydrous DMF, add the desired amine, followed by DIPEA.

    • Stir the mixture for a few minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU in one portion to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against the target kinases can be evaluated using a variety of commercially available assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence.

  • Principle: The assay measures the activity of the kinase by quantifying the amount of ADP produced in the kinase reaction. The luminescence or fluorescence signal is inversely proportional to the amount of kinase inhibition.

  • Materials:

    • Recombinant human kinase (e.g., PAK1 or AXL)

    • Kinase-specific substrate

    • ATP

    • Synthesized inhibitor compounds

    • Assay buffer

    • Kinase assay kit reagents (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Plate reader capable of measuring luminescence or fluorescence

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor compounds in an appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add a small volume of the diluted inhibitor or vehicle control (DMSO).

    • Add the kinase enzyme and substrate solution to each well.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

Structure-Activity Relationship (SAR) Insights

Based on data from analogous 1H-indazole-3-carboxamide inhibitors, the following SAR trends can be inferred for derivatives of this compound:

  • Amide Substituent: The nature of the substituent on the carboxamide nitrogen is crucial for potency and selectivity. For PAK1 inhibitors, bulky and hydrophobic groups on the phenyl ring attached to the amide nitrogen tend to increase potency.[4]

  • Indazole Ring Substitution: The 7-methoxy group is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. This can indirectly affect its overall bioactivity and pharmacokinetic profile. The electronic effect of the methoxy group may also influence the binding affinity to the target kinase.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The established synthetic routes, coupled with the known biological activities of the 1H-indazole-3-carboxamide scaffold against key oncogenic kinases like PAK1 and AXL, provide a strong foundation for the design and development of novel therapeutic agents. The detailed protocols and insights provided in this document are intended to facilitate further research and drug discovery efforts in this promising area.

References

Application Notes and Protocols for Evaluating Methyl 7-methoxy-1H-indazole-3-carboxylate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-methoxy-1H-indazole-3-carboxylate is a small molecule belonging to the indazole class of heterocyclic compounds. Various derivatives of indazole have demonstrated significant biological activities, including anti-cancer properties, making them promising candidates for drug development.[1][2][3] Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery pipeline.[4] This document provides detailed protocols for essential cell-based assays to determine the cytotoxic effects of this compound, methods for data analysis and presentation, and an overview of potential signaling pathways involved in drug-induced cell death.

Data Presentation

The quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the compound's effects across different concentrations and exposure times. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: Hypothetical Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells after 48-hour Exposure (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.8
2528.9 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8

Table 2: Hypothetical Lactate Dehydrogenase (LDH) Release in MCF-7 Human Breast Cancer Cells Treated with this compound for 24 hours

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.7 ± 1.5
518.4 ± 2.3
1035.6 ± 3.1
2558.9 ± 4.2
5079.1 ± 5.5
10092.3 ± 3.8

Table 3: Hypothetical Caspase-3/7 Activity in Jurkat Cells Treated with this compound for 12 hours

Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.3 ± 0.2
52.8 ± 0.4
105.1 ± 0.6
258.9 ± 0.9
5012.5 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for use in a 96-well plate format, which is suitable for high-throughput screening.[5]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should also be prepared.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10]

Materials:

  • LDH cytotoxicity assay kit

  • Treated and control cell culture supernatants

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Prepare Cells and Treat with Compound: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[12]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).[10]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[2] This can be assessed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway, or by detecting the externalization of phosphatidylserine using Annexin V staining.[13][14]

This assay provides a proluminescent substrate for caspase-3 and caspase-7. The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Treated and control cells in a 96-well plate

  • Luminometer

Protocol:

  • Prepare Cells and Treat with Compound: Follow steps 1-4 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate CompoundPrep Prepare Compound Dilutions CellTreatment Treat Cells with Compound CompoundPrep->CellTreatment Incubation Incubate for 24-72h CellTreatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) Incubation->Apoptosis DataAnalysis Calculate % Viability, % Cytotoxicity, Fold Change in Apoptosis MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: Workflow for assessing cytotoxicity.

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3, -7 Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) Bcl2->Mitochondrion Compound Methyl 7-methoxy-1H- indazole-3-carboxylate Compound->Bcl2 ? ApoptosisNode Apoptosis Caspase37->ApoptosisNode

Caption: Potential apoptosis pathways.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. It is crucial to perform these assays with appropriate controls and replicates to ensure the validity of the findings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 7-methoxy-1H-indazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves a multi-step synthesis commencing with 7-methoxy-1H-indole. The process includes the nitrosation of the indole to form 7-methoxy-1H-indazole-3-carboxaldehyde, followed by oxidation to 7-methoxy-1H-indazole-3-carboxylic acid, and culminating in esterification to yield the desired methyl ester.

Q2: I am experiencing low yields in the initial nitrosation step. What are the critical parameters to control?

A2: The nitrosation of electron-rich indoles, such as 7-methoxy-1H-indole, can be challenging. Key factors to optimize include reaction temperature, the rate of addition of the indole, and the stoichiometry of reagents. Slow addition of the indole solution at a low temperature (e.g., 0 °C) is crucial to minimize the formation of dimeric byproducts.[1]

Q3: My final product is contaminated with an N-alkylated impurity. How can this be avoided?

A3: N-alkylation of the indazole ring is a common side reaction, potentially leading to a mixture of N-1 and N-2 alkylated regioisomers. The choice of base and solvent during any alkylation steps is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like THF generally favors N-1 alkylation, while weaker bases such as potassium carbonate (K2CO3) may lead to a higher proportion of the N-2 isomer.[2]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q5: How can I confirm the structure and purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity quantitatively. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and identify any organic impurities. Mass Spectrometry (MS) should be used to verify the molecular weight of the compound.

Troubleshooting Guides

Problem 1: Low Yield of 7-methoxy-1H-indazole-3-carboxaldehyde (Step 1)
Possible Cause Recommended Solution(s)
Formation of dimeric byproducts This is a common side reaction with electron-rich indoles. Ensure slow, dropwise addition of the 7-methoxy-1H-indole solution to the nitrosating mixture at 0 °C using a syringe pump over a prolonged period (e.g., 2 hours).[3][4]
Incomplete reaction After the slow addition at 0 °C, allow the reaction to stir at room temperature for an extended period (e.g., 12 hours) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Suboptimal reagent concentration Use a significant excess of sodium nitrite (e.g., 8 equivalents) and a carefully controlled amount of acid (e.g., 2.7 equivalents of HCl) to maintain a slightly acidic environment.[4]
Problem 2: Inefficient Oxidation to 7-methoxy-1H-indazole-3-carboxylic acid (Step 2)
Possible Cause Recommended Solution(s)
Reaction stalls Ensure a molar excess of the oxidizing agent, such as sodium chlorite (e.g., 1.5 to 3 equivalents), is used. The inclusion of a suitable buffer like sodium dihydrogen phosphate (NaH₂PO₄) is also important to maintain the optimal pH for the reaction.[3]
Difficult purification of the carboxylic acid The product may have some solubility in both organic and aqueous layers. After quenching the reaction, acidify the aqueous layer to a pH of approximately 3-4 to precipitate the carboxylic acid, which can then be collected by filtration. Alternatively, perform multiple extractions with an organic solvent like ethyl acetate.[3]
Problem 3: Low Yield in the Final Esterification Step (Step 3)
Possible Cause Recommended Solution(s)
Incomplete reaction For the esterification of 7-methoxy-1H-indazole-3-carboxylic acid with methanol, using a catalytic amount of a strong acid like methanesulfonic acid and heating at reflux for several hours (e.g., 5 hours) can drive the reaction to completion.[5]
Hydrolysis of the ester during workup During the aqueous workup, use a mild base such as a saturated sodium bicarbonate solution to neutralize the acid catalyst. Avoid using strong bases which could hydrolyze the ester product.
Difficult purification If the product is not pure after the initial workup, column chromatography on silica gel is an effective purification method.[6]

Data Presentation

Table 1: Yields of 1H-indazole-3-carboxaldehydes from various substituted indoles via nitrosation.

Starting Indole Product Yield (%)
Indole1H-indazole-3-carboxaldehyde99
5-Bromo-indole5-Bromo-1H-indazole-3-carboxaldehyde99
5-Nitro-indole5-Nitro-1H-indazole-3-carboxaldehyde99
5-Cyano-indole5-Cyano-1H-indazole-3-carboxaldehyde94
5-Methoxy-indole5-Methoxy-1H-indazole-3-carboxaldehyde91
7-Methyl-indole7-Methyl-1H-indazole-3-carboxaldehyde72
5-(Benzyloxy)-indole5-(Benzyloxy)-1H-indazole-3-carboxaldehyde91
Data adapted from an optimized procedure for the nitrosation of indoles.[4]

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[4]

  • In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Cool the solution to 0 °C in an ice bath and slowly add 2N HCl (2.7 mmol).

  • Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • In a separate flask, dissolve 7-methoxy-1H-indole (1 mmol) in DMF (3 mL).

  • Using a syringe pump, add the 7-methoxy-1H-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7-methoxy-1H-indazole-3-carboxylic Acid (Pinnick Oxidation)

This is a general protocol for the Pinnick oxidation and should be optimized for the specific substrate.[3]

  • Dissolve 7-methoxy-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).

  • Add 2-methyl-2-butene (5 mmol) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol) in water (3 mL).

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Synthesis of this compound (Esterification)

This protocol is adapted from a procedure for the synthesis of indazole-3-carboxylic acid methyl ester.[5]

  • In a round-bottom flask, suspend 7-methoxy-1H-indazole-3-carboxylic acid (1 mmol) in methanol (10 mL).

  • Add a catalytic amount of methanesulfonic acid (e.g., 0.1 mL).

  • Heat the mixture at reflux for 5 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Treat the residue with an excess of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as methylene chloride or ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Pathway A 7-methoxy-1H-indole B 7-methoxy-1H-indazole- 3-carboxaldehyde A->B NaNO₂, HCl DMF/H₂O, 0°C to RT C 7-methoxy-1H-indazole- 3-carboxylic acid B->C NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O D Methyl 7-methoxy-1H-indazole- 3-carboxylate C->D CH₃OH, H⁺ Reflux Experimental_Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A Prepare Nitrosating Agent (NaNO₂ + HCl in DMF/H₂O at 0°C) C Slow Addition of Indole (Syringe pump over 2h at 0°C) A->C B Prepare Indole Solution (7-methoxy-1H-indole in DMF) B->C D Reaction at RT (Stir for 12h) C->D E Workup & Purification (Extraction & Chromatography) D->E F Dissolve Aldehyde (in t-BuOH/H₂O with scavenger) E->F Intermediate 1 G Add Oxidizing Agent (NaClO₂/NaH₂PO₄ solution) F->G H Reaction at RT (Monitor by TLC) G->H I Workup & Isolation (Acidification & Extraction) H->I J Dissolve Carboxylic Acid (in Methanol with Acid Catalyst) I->J Intermediate 2 K Reflux (Heat for 5h) J->K L Workup & Purification (Neutralization, Extraction, Chromatography) K->L M M L->M Final Product Troubleshooting_Tree Start Low Yield or Impure Product Step Which step has low yield? Start->Step Nitrosation_Check Check Nitrosation Conditions: - Slow indole addition? - Reaction at 0°C? - Correct reagent stoichiometry? Step->Nitrosation_Check Nitrosation Oxidation_Check Check Oxidation Conditions: - Excess of NaClO₂? - Buffer (NaH₂PO₄) used? - Scavenger (2-methyl-2-butene) present? Step->Oxidation_Check Oxidation Ester_Check Check Esterification Conditions: - Sufficient reflux time? - Acid catalyst present? - Anhydrous methanol used? Step->Ester_Check Esterification Impurity_Check Impurity present in final product? Nitrosation_Check->Impurity_Check Oxidation_Check->Impurity_Check Ester_Check->Impurity_Check Side_Reaction Identify side product: - N-alkylation? - Dimerization from Step 1? - Unreacted starting material? Impurity_Check->Side_Reaction Yes Optimize_Purification Optimize Purification: - Screen different solvent systems for chromatography. - Consider recrystallization. Impurity_Check->Optimize_Purification No (low yield) Side_Reaction->Optimize_Purification

References

Purification challenges of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Methyl 7-methoxy-1H-indazole-3-carboxylate.

Disclaimer

Direct experimental data for this compound is limited in publicly available literature. The guidance, protocols, and data presented here are based on established principles for structurally related indazole derivatives and should be adapted as a starting point for empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The two most effective and widely used methods are column chromatography and recrystallization. The choice between them depends on the specific impurity profile and the desired final purity. Column chromatography offers better separation of closely related impurities, while recrystallization is excellent for removing smaller amounts of impurities from a solid product, often yielding highly crystalline material.

Q2: What are the likely impurities I might encounter in my crude product? A2: Common impurities can include unreacted starting materials, such as 7-methoxy-1H-indazole-3-carboxylic acid, reagents from the esterification step (e.g., residual acid catalyst, coupling agents), and side-products from the indazole synthesis.[1][2] One significant potential side-product in reactions involving the indazole nitrogen is the formation of the N-2 isomer alongside the desired N-1 H tautomer.[2]

Q3: How can I assess the purity of my final product? A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis.[1] Thin-Layer Chromatography (TLC) provides a quick qualitative check. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential, while Mass Spectrometry (MS) confirms the molecular weight.[1]

Q4: My purified product shows a broad melting point range. What does this indicate? A4: A broad melting point range is a strong indicator of impurities.[1] The presence of residual solvents, unreacted starting materials, or isomeric byproducts can depress and broaden the melting point. Further purification is recommended.

Troubleshooting Guides

Column Chromatography Purification
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Product from Impurities The solvent system (eluent) lacks the optimal polarity to resolve the mixture components.TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (product Rf value of 0.2-0.4 is ideal).[1]Gradient Elution: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent and gradually increase the polarity.[1]Stationary Phase: While silica gel is common, consider using alumina, as it can be effective for indazole derivatives.[1]
Product is Not Eluting from the Column The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, add a small percentage of methanol.[1]
Low Recovery/Yield After Column The compound may be unstable on silica gel.The compound might be partially soluble in the eluent, leading to broad fractions and loss during solvent evaporation.Check Compound Stability: Run a small-scale stability test by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting to see if degradation occurs.Use a Different Stationary Phase: Consider neutral alumina or a reverse-phase silica gel if stability on standard silica is an issue.Careful Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones.
Recrystallization Purification
ProblemPossible Cause(s)Recommended Solution(s)
Product Fails to Crystallize Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures.The solution is not sufficiently concentrated (too much solvent was used).Solvent System: Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution to induce precipitation.Concentration: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.Seeding: Add a seed crystal of the pure compound to initiate crystallization.
Product "Oils Out" Instead of Crystallizing The melting point of the solute is lower than the boiling point of the solvent.The presence of impurities is inhibiting crystal lattice formation.Lower the Temperature: Ensure the solution cools slowly. Try cooling to a lower temperature (e.g., -20 °C) if an ice bath is insufficient.Solvent Choice: Select a lower-boiling point solvent for recrystallization.Pre-purification: If the crude material is very impure, first pass it through a short plug of silica gel to remove the bulk of impurities before attempting recrystallization.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.Premature crystallization occurred during hot filtration.Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent.Optimize Solvent: Screen for a solvent in which the compound has a steeper solubility curve (very soluble hot, very insoluble cold).Prevent Premature Crystallization: Use a heated funnel for hot filtration and ensure the solution is saturated but not supersaturated before filtering.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general procedure and should be optimized based on preliminary TLC analysis.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Ensure no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity as needed (e.g., moving from 9:1 to 7:3 Hexane:Ethyl Acetate).[3][4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Screen potential solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like methanol/water) to find one where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[1][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.[5]

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent Screen) Crude->TLC Decision Purity Goal & Impurity Profile TLC->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystal Recrystallization Decision->Recrystal Minor Impurities Analysis Purity Analysis (HPLC, NMR, MS) Column->Analysis Recrystal->Analysis Pure Pure Product Analysis->Pure

Caption: A typical purification workflow for this compound.

TroubleshootingTree Start Purification Issue (e.g., Low Purity) Method Which Method? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystallization Col_Problem What is the issue? Column->Col_Problem PoorSep Poor Separation Col_Problem->PoorSep Overlapping Spots NoElute No Elution Col_Problem->NoElute Product on Baseline Solve_PoorSep Optimize eluent via TLC Use gradient elution PoorSep->Solve_PoorSep Solve_NoElute Increase eluent polarity NoElute->Solve_NoElute Rec_Problem What is the issue? Recrystal->Rec_Problem NoCrystal No Crystals Form Rec_Problem->NoCrystal Stays in Solution OilingOut Product 'Oils Out' Rec_Problem->OilingOut Liquid Layer Forms Solve_NoCrystal Add anti-solvent Concentrate solution Use seed crystal NoCrystal->Solve_NoCrystal Solve_OilingOut Use lower boiling solvent Slow cooling rate OilingOut->Solve_OilingOut

Caption: A logical flow for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 7-Methoxy-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxy-indazole derivatives.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Impurities in the Synthesis of 7-Methoxy-1H-indazole

Question: My synthesis of 7-methoxy-1H-indazole from N-(2-methoxy-6-methylphenyl)acetamide resulted in a low yield and several spots on my TLC plate. What are the potential side reactions and how can I minimize them?

Answer: The synthesis of 7-methoxy-1H-indazole via the cyclization of N-(2-methoxy-6-methylphenyl)acetamide can be accompanied by side reactions that lower the yield and complicate purification. The primary concerns are incomplete cyclization and the formation of N-oxide derivatives.

  • Incomplete Cyclization: The reaction involves an intramolecular cyclization to form the indazole ring. If the reaction is not driven to completion, you may have unreacted starting material or partially reacted intermediates in your crude product.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.[1]

      • Reagent Stoichiometry: The amounts of acetic anhydride, potassium acetate, and isoamyl nitrite are critical. Ensure accurate measurements and the use of fresh reagents.[1]

  • Formation of Indazole N-oxides: Oxidative conditions can lead to the formation of indazole N-oxides. These are often stable byproducts that can be difficult to separate from the desired product. The formation of these N-oxides can occur via a 1,7-electrocyclization of an azomethine ylide onto the nitro group, followed by ring contraction.[2][3]

    • Troubleshooting:

      • Inert Atmosphere: While the cited protocol does not explicitly mention an inert atmosphere for the cyclization step, ensuring the reaction is protected from excess oxygen can help minimize the formation of N-oxides.

      • Purification: N-oxides can sometimes be separated from the parent indazole by column chromatography, though their polarities can be similar. Careful selection of the eluent system is key.

Issue 2: Poor Regioselectivity during N-Alkylation of 7-Methoxy-1H-indazole

Question: I am trying to alkylate 7-methoxy-1H-indazole, but I am getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The N-alkylation of indazoles is a common step in the synthesis of many derivatives, and achieving high regioselectivity between the N1 and N2 positions is a frequent challenge. The outcome is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.

  • Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[4] Consequently, N1-substituted products are often the thermodynamically favored product, while N2-substituted products can be favored under kinetic control.

  • Troubleshooting Strategies to Favor N1-Alkylation:

    • Base and Solvent Choice: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[5]

    • Reaction Temperature: Running the reaction at a higher temperature or for a longer duration may allow for equilibration to the more stable N1-isomer.

  • Troubleshooting Strategies to Favor N2-Alkylation:

    • Substituent Effects: While the 7-methoxy group itself has some electronic influence, other substituents on the indazole ring can have a more pronounced effect. For instance, electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[5]

    • Mitsunobu Conditions: The use of Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) has been shown to favor the formation of the N2-alkylated product.[5]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of 7-methoxy-1H-indazole?

A1: A common and effective method starts from N-(2-methoxy-6-methylphenyl)acetamide. The key steps involve an intramolecular cyclization facilitated by reagents such as acetic anhydride, potassium acetate, and isoamyl nitrite, followed by hydrolysis.[1]

Q2: How can I purify the crude 7-methoxy-1H-indazole?

A2: The most common method for purifying 7-methoxy-1H-indazole is silica gel column chromatography. A typical eluent system is a gradient of n-hexane and ethyl acetate.[1] The progress of the purification can be monitored by thin-layer chromatography (TLC).

Q3: What are the expected spectroscopic data for 7-methoxy-1H-indazole?

A3: Characterization of 7-methoxy-1H-indazole is typically performed using NMR spectroscopy. The expected 1H-NMR chemical shifts in DMSO-d6 are approximately: 3.94 (s, 3H, -OCH3), 6.82 (d, 1H), 7.02 (dd, 1H), 7.30 (d, 1H), 8.01 (d, 1H), and a broad singlet for the N-H proton around 13.27 ppm.[1]

Q4: Can I use a different starting material for the synthesis of 7-methoxy-indazole?

A4: Yes, other synthetic routes to the indazole core exist. For example, the Cadogan cyclization of o-nitrobenzylamines or related compounds can be employed.[6][7] The choice of route will depend on the availability of starting materials and the desired substitution pattern.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazole Derivatives

Indazole SubstituentAlkylating AgentBase/SolventN1:N2 RatioYield (%)Reference
Unsubstitutedn-Pentyl bromideNaH / THF>99:1-[5]
3-tert-Butyln-Pentyl bromideNaH / THF>99:1-[5]
7-Nitron-Pentyl bromideNaH / THF4:96-[5]
7-Carboxy-methyln-Pentyl bromideNaH / THF4:96-[5]
Unsubstitutedn-PentanolPPh3 / DEAD (Mitsunobu)1:2.578 (total)[5]

Table 2: Predicted Spectroscopic Data for 7-Methoxy-1H-indazole

TechniqueFeaturePredicted Value
¹H-NMR (DMSO-d₆) Chemical Shift (δ, ppm)~13.27 (br s, 1H, NH), ~8.01 (d, 1H, H3), ~7.30 (d, 1H, H4), ~7.02 (dd, 1H, H5), ~6.82 (d, 1H, H6), ~3.94 (s, 3H, OCH₃)
¹³C-NMR Chemical Shift (δ, ppm)Indazole ring carbons: ~140-110 ppm; Methoxy carbon: ~55 ppm
IR (KBr) Wavenumber (cm⁻¹)~3100-2900 (N-H stretch), ~1620 (C=C stretch), ~1250 (C-O stretch)
Mass Spec (ESI+) m/z149.06 [M+H]⁺

Experimental Protocols

Detailed Methodology for the Synthesis of 7-Methoxy-1H-indazole [1]

Materials:

  • N-(2-methoxy-6-methylphenyl)acetamide

  • Ethyl acetate

  • Acetic anhydride

  • Tetrabutylammonium bromide

  • Potassium acetate

  • Isoamyl nitrite

  • 6 N aqueous sodium hydroxide

  • 3 N hydrochloric acid

  • Chloroform

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL).

  • Reagent Addition: To the solution, sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 9 hours. Monitor the reaction progress by TLC.

  • Work-up (Step 1): Upon completion, remove the solvent by distillation under reduced pressure.

  • Hydrolysis: To the residue, add 6 N aqueous sodium hydroxide solution (100 mL) and stir for 1 hour at room temperature.

  • Neutralization and Extraction: Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid. Extract the aqueous layer with chloroform.

  • Drying and Concentration: Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a gradient eluent of n-hexane/ethyl acetate (starting from 3:1 and moving to 1:1) to afford 7-methoxy-1H-indazole.

Mandatory Visualization

G cluster_synthesis Synthesis of 7-Methoxy-1H-indazole start N-(2-methoxy-6- methylphenyl)acetamide reaction Cyclization (Acetic Anhydride, Isoamyl Nitrite, KOAc) start->reaction hydrolysis Hydrolysis (NaOH) reaction->hydrolysis side_product_1 Uncyclized Intermediate reaction->side_product_1 Incomplete Reaction side_product_2 Indazole N-oxide reaction->side_product_2 Oxidative Conditions product 7-Methoxy-1H-indazole hydrolysis->product

Caption: Synthetic pathway for 7-methoxy-1H-indazole and potential side products.

G cluster_troubleshooting Troubleshooting N-Alkylation Regioselectivity start Low N1/N2 Selectivity in 7-Methoxy-indazole Alkylation q1 Desired Isomer? start->q1 n1_path Optimize for N1 q1->n1_path N1 n2_path Optimize for N2 q1->n2_path N2 n1_cond Use NaH in THF Increase Temperature/ Reaction Time n1_path->n1_cond n2_cond Consider Mitsunobu Conditions Introduce EWG at C7 (if possible) n2_path->n2_cond end Improved Selectivity n1_cond->end n2_cond->end

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

References

Technical Support Center: Stability of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 7-methoxy-1H-indazole-3-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The indazole ring and the methyl ester functional group are the most likely sites of degradation.

Q2: What are the potential degradation pathways for this molecule?

A2: The most probable degradation pathways include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 7-methoxy-1H-indazole-3-carboxylic acid and methanol.

  • Oxidation: The electron-rich indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Indazoles have been known to undergo photochemical rearrangement to form benzimidazoles.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: To maximize the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh solutions daily.

  • Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed, amber-colored vials to protect from light and moisture.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A4: Unexpected peaks in your chromatogram are likely due to degradation of the compound. Consider the following possibilities:

  • Hydrolysis: If your mobile phase or sample diluent is aqueous and has a low or high pH, you may be observing the carboxylic acid degradation product.

  • Solvent Impurities: Peroxides in older ether-containing solvents (like THF or dioxane) can cause oxidative degradation.

  • Photodegradation: If your samples were exposed to light for an extended period, the new peaks could be photoproducts.

  • Excipient Interaction: If you are working with a formulation, the compound may be reacting with excipients.

Troubleshooting Guides

Issue 1: Loss of Compound Potency in Aqueous Buffers
  • Symptom: A gradual decrease in the concentration of this compound over time when dissolved in aqueous buffers.

  • Possible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid is the most likely cause, especially in acidic or basic buffers.

  • Troubleshooting Steps:

    • pH Monitoring: Check the pH of your buffer. Hydrolysis is generally faster at pH values below 4 and above 8.

    • Buffer Selection: If possible, use a buffer system closer to neutral pH (6-7.5).

    • Temperature Control: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.

    • Fresh Preparations: Prepare fresh dilutions in aqueous buffers immediately before use from a concentrated, stable stock in an anhydrous solvent like DMSO.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results between replicates or experiments conducted on different days.

  • Possible Cause: Degradation of the compound in the cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).

  • Troubleshooting Steps:

    • Medium Stability Study: Assess the stability of this compound in your specific cell culture medium under experimental conditions. Analyze samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours).

    • Minimize Incubation Time: If the compound is found to be unstable, design experiments with the shortest possible incubation times.

    • Dosing Strategy: Consider repeated, smaller doses over the course of the experiment instead of a single large dose at the beginning.

Hypothetical Stability Data

The following tables present hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound. These tables are for illustrative purposes to guide researchers in their own stability assessments.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl (60°C, 24h)15%7-methoxy-1H-indazole-3-carboxylic acid
0.1 M NaOH (RT, 24h)25%7-methoxy-1H-indazole-3-carboxylic acid
3% H₂O₂ (RT, 24h)8%Oxidized indazole species
Thermal (80°C, 48h)12%7-methoxy-1H-indazole-3-carboxylic acid
Photolytic (ICH Q1B)18%Benzimidazole-type rearrangement product

Table 2: pH-Rate Profile for Hydrolysis (Hypothetical)

pHApparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, hours)
2.00.01546.2
4.00.005138.6
7.00.002346.5
9.00.02034.7
11.00.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution in a dry state at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute with mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution in Acetonitrile stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points (e.g., 0, 4, 8, 24, 48h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify & Characterize Degradation Products analyze->identify G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 7-methoxy-1H-indazole-3-carboxylic acid parent->hydrolysis_product  Acid or Base   oxidation_product Oxidized Indazole Species (e.g., N-oxide) parent->oxidation_product  H₂O₂   photo_product Benzimidazole Rearrangement Product parent->photo_product  UV/Vis Light  

Technical Support Center: Overcoming Poor Solubility of Indazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of indazole-3-carboxylate esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indazole-3-carboxylate ester won't dissolve in aqueous buffers for my biological assay. What is the first step I should take?

A1: The initial and most straightforward approach is to prepare a high-concentration stock solution of your indazole-3-carboxylate ester in a water-miscible organic solvent. This stock solution can then be diluted into your aqueous buffer to the final desired concentration.

Troubleshooting Guide: Stock Solution Preparation

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices. For instance, methyl 1H-indazole-3-carboxylate is soluble in organic solvents such as acetonitrile, dichloromethane, and ethanol, but insoluble in water.[1]

  • Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your assay low, typically below 0.5%, to avoid solvent-induced artifacts that could affect your experimental results.[2]

  • Procedure:

    • Accurately weigh a small amount of your indazole-3-carboxylate ester.

    • Dissolve it in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).[2]

    • Vortex or sonicate gently until the compound is fully dissolved.[2]

    • Perform serial dilutions of the stock solution into your aqueous buffer immediately before use.

    • Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your test samples.[2]

Q2: I'm still observing precipitation after diluting the organic stock solution. What other strategies can I try?

A2: If direct dilution of an organic stock solution is unsuccessful, several formulation strategies can be employed to enhance the aqueous solubility of your compound. These can be broadly categorized into physical and chemical modifications.[1] The choice of method depends on the specific properties of your indazole-3-carboxylate ester and the requirements of your experiment.

Here is a logical workflow to guide your selection of a suitable solubility enhancement technique:

G cluster_0 Initial Assessment cluster_1 Chemical Modification cluster_2 Physical Modification & Formulation start Poorly Soluble Indazole-3-Carboxylate Ester check_ionizable Is the compound ionizable? start->check_ionizable salt_formation Salt Formation check_ionizable->salt_formation Yes ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes co_solvents Co-solvents check_ionizable->co_solvents No cyclodextrins Cyclodextrin Complexation co_solvents->cyclodextrins Further Enhancement Needed solid_dispersion Amorphous Solid Dispersion cyclodextrins->solid_dispersion Further Enhancement Needed nanosuspension Nanosuspension solid_dispersion->nanosuspension Further Enhancement Needed co_crystals Co-crystals nanosuspension->co_crystals Alternative Approach G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess compound to different pH buffers B Incubate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Collect and filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Plot Solubility vs. pH E->F G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Final Product A Dissolve drug in organic solvent C Add drug solution to anti-solvent under high-speed stirring A->C B Dissolve stabilizer in anti-solvent (water) B->C D Continue stirring to evaporate organic solvent C->D E Nanosuspension D->E

References

Indazole Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My indazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in indazole synthesis can stem from several factors. Incomplete reactions are a primary cause; ensure you are monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The stability of your reagents is also critical. For instance, some hydrazines are susceptible to degradation and should be used fresh or stored under an inert atmosphere. The choice of solvent and base is also crucial and highly dependent on the specific synthetic route. For example, in N-alkylation reactions, a strong base like sodium hydride (NaH) in an anhydrous non-polar solvent such as tetrahydrofuran (THF) can significantly improve yields for the N1-isomer.[1] Lastly, ensure that the reaction temperature is optimal for the specific method you are employing, as some cyclization reactions require heating to proceed to completion.[2]

Q2: I am observing the formation of an inseparable mixture of N1 and N2 regioisomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity between N1 and N2 isomers is a common challenge in indazole chemistry. The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.

  • For N1-Isomer (Thermodynamic Product): The 1H-indazole is generally the more thermodynamically stable tautomer.[1][3] To favor its formation, using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like THF or DMF is often effective.[1][4] The reaction should be allowed to reach thermodynamic equilibrium, which may require longer reaction times or gentle heating.

  • For N2-Isomer (Kinetic Product): The formation of the 2H-indazole can be favored under conditions of kinetic control.[1] Specific synthetic routes, such as the Davis-Beirut reaction, are known to selectively produce 2H-indazoles.[5] Additionally, the presence of an electron-withdrawing group at the C7 position of the indazole ring can direct alkylation to the N2 position.[1] Acid-catalyzed conditions, for example using trifluoromethanesulfonic acid, can also promote N2-alkylation.[6]

Q3: My final product is contaminated with unreacted hydrazone intermediate. How can I ensure complete cyclization?

A3: The presence of residual hydrazone impurities indicates an incomplete cyclization step.[2] To drive the reaction to completion, consider the following:

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often facilitate complete conversion. Monitor the reaction progress diligently using TLC or LC-MS.[2]

  • Catalyst: The efficiency of the cyclization can often be enhanced by the addition of an appropriate acid or base catalyst, depending on the specific reaction mechanism.[2]

  • Water Removal: For syntheses where water is a byproduct of the cyclization, its removal can shift the equilibrium towards the product. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial.[2]

Q4: I am having difficulty purifying my indazole product. What are some common purification strategies?

A4: Purification of indazoles can be challenging due to the potential for isomeric impurities and byproducts.

  • Flash Column Chromatography: This is the most common method for purifying indazoles. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on the polarity of your specific indazole derivative.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for removing impurities, particularly for separating regioisomers.[7] Experiment with different solvent systems, such as methanol/water, to find the optimal conditions for your compound.[7]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides for Specific Indazole Syntheses

Davis-Beirut Reaction for 2H-Indazole Synthesis

The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[5]

Problem: Low or no yield of the desired 2H-indazole.

Potential Cause Troubleshooting Steps
Inefficient in situ formation of the nitroso intermediate. The reaction is sensitive to the solvent used. While primary alcohols generally give good yields, secondary alcohols can reduce the reaction's efficiency.[8] Methanol is often a good solvent choice.[8]
Decomposition of the o-nitrosobenzaldehyde intermediate. This intermediate can be unstable, especially when heated or exposed to light.[9] If isolating the intermediate, handle it with care. One-pot procedures that generate and consume the intermediate in situ are often preferable.[9]
Suboptimal base or pH. The reaction can be catalyzed by either acid or base.[9] While aqueous potassium hydroxide (KOH) in methanol is a common basic condition, catalytic acetic acid in methanol has also been shown to be effective and can lead to rapid reaction times.[9]
Poor reactivity of the amine. Anilines and other less nucleophilic amines can lead to lower yields.[8] For N-aryl indazoles, making the nitro-containing ring more electron-poor can improve yields.[8]

Experimental Protocol: Acid-Catalyzed Davis-Beirut Reaction [9]

  • Intermediate Formation (Optional, for two-step process): o-Nitrosobenzaldehyde can be prepared by photolysis of o-nitrobenzyl alcohol. Note that this intermediate is often unstable.

  • One-Pot Reaction: To a solution of o-nitrosobenzaldehyde (or the crude mixture from the photolysis of o-nitrobenzyl alcohol) in methanol, add the primary amine and a catalytic amount of acetic acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often rapid.

  • Workup: Upon completion, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the 2H-indazole.

Davis_Beirut_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Product o_nitrobenzylamine o-Nitrobenzylamine base_solvent Base (e.g., KOH) in Solvent (e.g., MeOH) or Acid (e.g., Acetic Acid) o_nitrobenzylamine->base_solvent React with nitroso_imine Nitroso Imine Intermediate base_solvent->nitroso_imine Forms cyclization N-N Bond Formation nitroso_imine->cyclization Undergoes indazole 2H-Indazole cyclization->indazole

Simplified workflow for the Davis-Beirut reaction.

Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis

The Cadogan-Sundberg reaction typically involves the reductive cyclization of o-nitrobenzaldimines using a phosphine reagent.

Problem: Harsh reaction conditions, low yields, and requirement for high temperatures.

Potential Cause Troubleshooting Steps
Traditional high-temperature conditions. Traditional Cadogan cyclizations often require refluxing in excess trialkyl phosphites at temperatures above 150 °C.[10]
Inefficient deoxygenation. The deoxygenation of the nitro group is a critical step. Ensure the phosphine reagent is of good quality and used in a sufficient stoichiometric amount.
Side reactions at high temperatures. High temperatures can lead to the formation of byproducts.

Optimized Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [4]

This modified procedure operates under milder conditions.[4]

  • Condensation: In a reaction vessel, combine the o-nitrobenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in isopropanol. Heat the mixture to 80 °C and stir for 1-2 hours to form the o-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Cadogan_Troubleshooting start Low Yield in Cadogan Cyclization harsh_conditions Harsh Conditions? (High Temp, Excess Reagent) start->harsh_conditions incomplete_reaction Incomplete Reaction? harsh_conditions->incomplete_reaction No one_pot Adopt Milder One-Pot Protocol (80°C, Stoichiometric P(n-Bu)3) harsh_conditions->one_pot Yes monitor_reaction Monitor Reaction by TLC/LC-MS Extend Reaction Time if Necessary incomplete_reaction->monitor_reaction Yes check_reagents Check Quality of Phosphine Reagent incomplete_reaction->check_reagents No success Improved Yield one_pot->success monitor_reaction->success check_reagents->monitor_reaction

Troubleshooting workflow for the Cadogan cyclization.

N-Alkylation of Indazoles: Controlling Regioselectivity

Problem: Formation of a mixture of N1 and N2 alkylated products.

Reaction Parameter To Favor N1-Alkylation (Thermodynamic) To Favor N2-Alkylation (Kinetic)
Base Strong, non-nucleophilic bases like NaH.[1][4]Weaker bases or conditions that do not allow for equilibration.
Solvent Anhydrous, non-polar solvents like THF or DMF.[1][4]Solvent choice is less critical, but polar solvents may be used.
Temperature Room temperature to gentle heating to allow for thermodynamic equilibration.[4]Often performed at lower temperatures.
Other Strategies -Use of a bulky substituent at the C3 position can sterically hinder N1-alkylation. The presence of an electron-withdrawing group at C7 directs alkylation to N2.[1] Acid-catalyzed conditions can also favor N2-alkylation.[6] The Mitsunobu reaction can provide high selectivity for the N2-isomer.[4]

Data on Regioselectivity under Various Conditions

The following table summarizes the impact of different reaction parameters on the N1/N2 product ratio for the alkylation of a model indazole.

Electrophile/Conditions Base Solvent N1:N2 Ratio Yield Citation(s)
Methyl IodideK₂CO₃DMF44 : 40~84%[4]
Isopropyl BromideCs₂CO₃VariousPoor Selectivity<52%[4]
Various TosylatesCs₂CO₃DMF>99 : <1 (N1)>90%[4]
Mitsunobu Reaction (Various Alcohols)PPh₃/DIADTHF<1 : >99 (N2)>84%[4]

Experimental Protocol: Highly N1-Selective Alkylation of 1H-Indazoles [4]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

References

Troubleshooting guide for the nitrosation of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the nitrosation of substituted indoles.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired nitroso-indole product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in the nitrosation of indoles can stem from several factors, ranging from the stability of the reactants and products to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Incorrect Acid Concentration: The pH of the reaction medium is critical. While a pH range of 3-4 is a common starting point for many nitrosation reactions, the optimal acidity can vary for different indole substrates.[1] Some indole nitrosations are surprisingly insensitive to acid concentration.[1]

    • Troubleshooting:

      • Start with mildly acidic conditions and perform small-scale optimization experiments by systematically varying the acid concentration.[1]

      • For tryptophan derivatives, an optimal HCl concentration is reported to be in the 50-100 mM range.[1]

  • Inefficient Nitrosating Agent Formation: The active nitrosating agent, nitrous acid (HNO₂), is generated in situ from a nitrite salt (like sodium nitrite) and an acid.

    • Troubleshooting:

      • Ensure thorough mixing of the nitrite salt and the acid.

      • Verify the stoichiometry of the nitrite salt to the acid is correct.[1]

  • Product Decomposition: The stability of N-nitrosoindoles can be highly dependent on the pH and the specific structure of the indole.[1] For instance, some nitrosated indole-3-derivatives are more stable at pH 8 than at pH 2, while the opposite is true for nitrosated 4-chloroindole.[1][2]

    • Troubleshooting:

      • Adjust the pH during the workup to enhance product stability.[1]

      • Keep the product cold and minimize the time it spends in solution to prevent decomposition.[1]

  • Reaction Temperature: Temperature plays a crucial role. Some reactions may require cooling to minimize side reactions, while others may need heating to proceed.

    • Troubleshooting:

      • If no product is observed at room temperature or 0°C, cautiously increasing the temperature might be necessary, as demonstrated in some protocols where the mixture is heated to 80°C.[3]

Issue 2: Formation of Unexpected Byproducts

Question: I am observing significant formation of colored byproducts and other unexpected impurities in my reaction mixture. What are these and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in indole nitrosation. These are often colored compounds that can complicate purification.

  • Dimerization and Trimerization: A significant side reaction is the formation of dimeric or trimeric species, such as the deep red compound "indole red".[1][3] These condensation products often arise from the reaction of the initial 3-nitrosoindole intermediate with unreacted indole.[1]

    • Troubleshooting:

      • Slow Addition: A key strategy to minimize these side reactions is the slow, reverse addition of the indole solution to the nitrosating mixture using a syringe pump.[1][3][4] This maintains a low concentration of the indole, favoring the desired reaction pathway.[1][4]

      • Low Temperature: Maintaining a low reaction temperature can also reduce the rate of these subsequent reactions.[1]

  • Isonitroso and Azo-bis-indole Derivatives: Depending on the reaction conditions, such as the use of nitrous acid in benzene, isonitroso and azo-bis-indole derivatives can be formed.[1][5][6][7]

    • Troubleshooting:

      • Carefully control the choice of solvent and acid to avoid these alternative reaction pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal acid concentration for the nitrosation of my specific substituted indole?

A1: The optimal acid concentration is highly dependent on the substituents on the indole ring.[1] While a general starting point is a pH of 3-4, it is strongly recommended to perform small-scale optimization experiments.[1] You can start with a mildly acidic condition (e.g., 0.1 M HCl) and adjust the concentration based on the reaction outcome, monitored by techniques like Thin-Layer Chromatography (TLC).[1][3]

Q2: Can I use acids other than hydrochloric acid (HCl)?

A2: Yes, other acids can be used. For example, acetic acid has been used in combination with sodium nitrite in benzene to generate nitrous acid.[5][6][7] However, the choice of acid can influence the reaction pathway and the formation of byproducts. It is advisable to consult the literature for your specific indole substrate or conduct optimization experiments if you deviate from established protocols.

Q3: My purified product is unstable and decomposes over time. How can I improve its stability?

A3: The stability of nitroso-indoles is a known issue and is pH-dependent.[1][2] Some derivatives are more stable at a basic pH (e.g., pH 8), while others are more stable in acidic conditions (e.g., pH 2).[1][2] For storage, it is crucial to determine the optimal pH for your specific compound. Storing the purified product at low temperatures and protected from light can also help to minimize decomposition.

Q4: How can I effectively purify my nitroso-indole product?

A4: Column chromatography on silica gel is a common and effective method for purifying crude nitroso-indole products.[3] Other techniques such as recrystallization or distillation may also be applicable depending on the physical properties of your compound.[8]

Experimental Protocols

General Protocol for the Nitrosation of Substituted Indoles to 1H-Indazole-3-carboxaldehydes

This protocol is adapted from a method optimized for both electron-rich and electron-deficient indoles.[3]

Materials:

  • Substituted Indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Argon gas

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in deionized water and DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0 °C.

    • Stir the resulting mixture under argon for 10 minutes at 0 °C.

  • Addition of the Indole:

    • Prepare a solution of the substituted indole (1 equivalent) in DMF.

    • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[3]

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture. The required reaction time and temperature will depend on the specific indole substrate.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3]

  • Work-up:

    • Once the reaction is complete, extract the mixture three times with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired product.[3]

Example Protocol for an Electron-Deficient Indole (5-nitro-indole)

Procedure:

  • To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.).

  • Keep the resulting mixture under argon for 10 minutes before adding 9 mL of DMF.

  • Add a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL) at 0 °C.

  • Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Indole Nitrosation

EntrySubstrateNaNO₂ (equiv.)HCl (equiv.)Temperature (°C)Time (h)Yield (%)
1Indole82.7Room Temp-0
25-Bromo-indole82.7Room Temp-13
3Indole82.70-0
45-Bromo-indole82.70-41

Data adapted from literature investigating the synthesis of 1H-indazole-3-carboxaldehydes.[9]

Visualizations

Nitrosation_Mechanism General Reaction Mechanism for Indole Nitrosation Indole Substituted Indole Intermediate 3-Nitrosoindole Intermediate (Oxime Tautomer) Indole->Intermediate Nitrosation at C3 NitrosatingAgent Nitrosating Agent (e.g., H2O-NO+) NitrosatingAgent->Intermediate Dimer Dimerization (Side Product) Intermediate->Dimer Reaction with Indole RingOpened Ring-Opened Intermediate Intermediate->RingOpened H2O addition at C2 & Ring Opening Product Final Product (e.g., 1H-indazole-3-carboxaldehyde) RingOpened->Product Ring Closure

Caption: Reaction pathway for the nitrosation of indoles.

Experimental_Workflow Experimental Workflow for Indole Nitrosation prep Preparation of Nitrosating Mixture NaNO₂ + Acid (e.g., HCl) in Solvent addition Slow Addition of Indole Indole in Solvent via Syringe Pump prep->addition reaction Reaction Monitoring Stir at controlled temperature Monitor by TLC addition->reaction workup Aqueous Work-up Extraction with Organic Solvent Washing and Drying reaction->workup purification Purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the nitrosation of indoles.

Troubleshooting_Tree Troubleshooting Logic for Indole Nitrosation start Low or No Yield? check_acid Optimize Acid Concentration? start->check_acid Yes byproducts Byproducts Observed? start->byproducts No, but... check_temp Adjust Temperature? check_acid->check_temp Still low yield solution_acid Perform small-scale tests with varying acid concentrations. check_acid->solution_acid Yes solution_temp Try reaction at 0°C or consider heating if no reaction. check_temp->solution_temp Yes check_addition Slow Indole Addition? solution_addition Use syringe pump for slow, reverse addition of indole. check_addition->solution_addition No solution_byproducts Implement slow addition and control temperature. check_addition->solution_byproducts Yes byproducts->check_addition Yes (e.g., colored)

Caption: A decision tree for troubleshooting common nitrosation issues.

References

Avoiding byproduct formation in indazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of indazoles often problematic, leading to a mixture of byproducts?

A1: The N-alkylation of indazoles is challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation frequently results in a mixture of N1- and N2-substituted regioisomers, which can be difficult to separate and consequently lowers the yield of the desired product. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole, with the 1H-tautomer being more thermodynamically stable. The final product ratio is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic effects of substituents on the indazole ring.

Q2: What are the primary strategies to achieve regioselective N1-alkylation of indazoles?

A2: To favor the formation of the N1-alkylated indazole isomer, several strategies can be employed:

  • Thermodynamic Control: Since the 1H-indazole tautomer is generally more stable, reaction conditions that allow for equilibration can favor the N1-substituted product. For instance, the use of α-halo carbonyl electrophiles can promote an equilibration process that yields the thermodynamically favored N1-substituted product.

  • Chelation Control: A coordinating group at the C3 or C7 position can direct alkylation to the N1 position. This is particularly effective with alkali metal bases like sodium hydride (NaH), where the cation can coordinate with the N2 nitrogen and the substituent, sterically hindering attack at N2.

  • Specific Reagent Systems: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for selective N1-alkylation.

Q3: How can I favor the formation of the N2-alkylated indazole isomer?

A3: While N1-alkylation is often thermodynamically favored, specific conditions can promote N2-alkylation. The Mitsunobu reaction, for example, has been shown to strongly favor the formation of the N2-regioisomer. Additionally, the presence of electron-withdrawing groups, such as NO₂ or CO₂Me, at the C7 position of the indazole ring can lead to excellent N2-regioselectivity.

Q4: Are there common side reactions in cross-coupling reactions with indazoles, and how can they be minimized?

A4: In cross-coupling reactions like the Suzuki-Miyaura reaction, a common side reaction is the formation of undesired products due to the reactivity of the N-H bond. To prevent side reactions and potential catalyst deactivation, it is often crucial to protect the indazole nitrogen (typically N1) before performing the coupling reaction, especially for couplings at the C3 position. Another potential byproduct can be the dimerization of the boronic acid coupling partner.

Q5: What are effective methods for separating N1 and N2-alkylated indazole isomers?

A5: The separation of N1 and N2 isomers can be challenging. While column chromatography is a common laboratory-scale method, it may not be suitable for large-scale production. An alternative approach for larger quantities is recrystallization using a mixed solvent system. By carefully selecting the solvents, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor.

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

This is a common issue stemming from a lack of regioselectivity. Here’s a step-by-step guide to increase the yield of the desired N1-isomer.

Troubleshooting Workflow

start Start: Poor N1/N2 Selectivity check_base Review Base and Solvent System start->check_base check_substituents Analyze Indazole Substituents start->check_substituents na_thf Implement NaH in THF check_base->na_thf Recommended for N1 success Success: High N1-Selectivity na_thf->success c3_substituent Is there a bulky C3 substituent? check_substituents->c3_substituent no_c3 No significant C3 substituent c3_substituent->no_c3 No yes_c3 Bulky C3 substituent present c3_substituent->yes_c3 Yes thermo_control Consider Thermodynamic Equilibration no_c3->thermo_control yes_c3->na_thf Enhances N1 selectivity alpha_halo Use α-halo carbonyl electrophiles thermo_control->alpha_halo alpha_halo->success

Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.

Detailed Steps:

  • Change the Base and Solvent System: The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is highly effective for promoting N1-alkylation. This system has been reported to provide >99% N1 regioselectivity for indazoles with various C3 substituents.

  • Leverage Steric Hindrance: If your indazole has a bulky substituent at the C3 position (e.g., tert-butyl, carboxymethyl), this will sterically hinder attack at the N2 position, thus favoring N1-alkylation.

  • Promote Thermodynamic Control: N1-substituted products are often the thermodynamically more stable isomer. Employing conditions that allow for equilibration, such as using specific electrophiles like α-halo carbonyls, can favor the formation of the N1 product.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

BaseSolventTypical OutcomeReference(s)
NaHTHFHighly selective for N1-alkylation (>99:1)
Cs₂CO₃DMFMixture of N1 and N2, slight preference for N1
K₂CO₃DMFMixture of N1 and N2 (e.g., 1.4:1)
NaHMDSTHF/DMSOSolvent-dependent regioselectivity
DEAD/PPh₃THFStrong preference for N2-alkylation (Mitsunobu)
Problem 2: My reaction to synthesize the N2-substituted indazole is yielding the N1 isomer as the major product.

To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.

Influencing Factors for N2-Selectivity

start Goal: N2-Alkylated Indazole kinetic_control Employ Kinetically Controlled Conditions start->kinetic_control electronic_effects Utilize Electronic Effects start->electronic_effects mitsunobu Use Mitsunobu Reaction Conditions kinetic_control->mitsunobu outcome Outcome: Predominantly N2-Substituted Product mitsunobu->outcome ewg_c7 Introduce Electron-Withdrawing Group at C7 (e.g., NO₂, CO₂Me) electronic_effects->ewg_c7 ewg_c7->outcome

Caption: Strategies to promote N2-alkylation of indazoles.

Detailed Steps:

  • Utilize Mitsunobu Conditions: The Mitsunobu reaction (using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) is known to favor the formation of the N2-alkylated product.

  • Incorporate Electron-Withdrawing Substituents: The presence of a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position of the indazole ring can direct the alkylation to the N2 position with high selectivity (≥96%).

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective N1-Alkylation of Indazoles

This protocol is based on the findings that NaH in THF provides excellent N1-selectivity.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., primary alkyl bromide or secondary alkyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Protected Iodo-Indazole

This protocol provides a general method for C-C bond formation on the indazole scaffold, emphasizing the importance of N-protection.

Materials:

  • N-protected iodo-indazole (e.g., N1-Boc-5-bromoindazole)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., dimethoxyethane/water mixture)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the N-protected iodo-indazole (1.0 equiv), the boronic acid (1.2-1.5 equiv), K₂CO₃ (2.0-3.0 equiv), and Pd(dppf)Cl₂ (0.05-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dimethoxyethane and water).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired cross-coupled product.

Technical Support Center: Scaling Up the Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate. The information is designed to address specific challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A prevalent and scalable three-step synthesis starts from 7-methoxy-1H-indole. This process involves the nitrosation of the indole to form 7-methoxy-1H-indazole-3-carboxaldehyde, followed by oxidation to the corresponding carboxylic acid, and finally esterification to yield the methyl ester. This route is often preferred due to the availability of the starting material and the generally manageable reaction conditions.

Q2: What are the critical parameters to control during the nitrosation of 7-methoxy-1H-indole?

A2: The initial nitrosation step is crucial for the overall yield and purity.[1] Key parameters to control include:

  • Temperature: The reaction is highly exothermic and should be maintained at 0-5 °C to prevent the decomposition of the unstable diazonium salt intermediate and minimize side reactions.[2][3]

  • Reagent Addition: Slow, controlled addition of the nitrosating agent (e.g., a solution of sodium nitrite in acidic medium) is essential to manage heat generation and prevent localized high concentrations of reactants.[1]

  • Stoichiometry: A slight excess of the nitrosating agent is often used to ensure complete conversion of the starting material.

Q3: I am observing a significant amount of a dark-colored, tarry byproduct during my reaction. What is the likely cause and how can I prevent it?

A3: The formation of dark, insoluble byproducts is a common issue, often resulting from the decomposition of the diazonium intermediate at elevated temperatures or side reactions like azo coupling.[3] To mitigate this, ensure rigorous temperature control (0-5 °C) using an efficient cooling bath and slow addition of reagents with vigorous stirring to dissipate heat effectively.[3]

Q4: How can I improve the yield of the oxidation step from the aldehyde to the carboxylic acid?

A4: To improve the yield of 7-methoxy-1H-indazole-3-carboxylic acid, consider the following:

  • Choice of Oxidant: Sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene is an effective and selective oxidizing agent for this transformation.[1][4]

  • pH Control: Maintaining the reaction mixture at a slightly acidic pH (around 4-5) is often optimal for this oxidation. A phosphate buffer can be employed for this purpose.[1]

  • Work-up Procedure: After the reaction, careful acidification of the aqueous layer to a pH of 3-4 can help precipitate the carboxylic acid, facilitating its isolation by filtration.[1]

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

A5: Yes, scaling up diazotization reactions requires stringent safety measures. The diazonium salts formed are high-energy compounds and can be explosive in a dry, solid state.[3][5] Always prepare and use the diazonium salt in situ in a cold solution.[3] Ensure adequate cooling capacity and a plan for quenching the reaction in case of a thermal runaway.

Troubleshooting Guides

Low Yield
Symptom Potential Cause(s) Recommended Solution(s)
Low yield in the nitrosation step - Inadequate temperature control leading to diazonium salt decomposition.- Reagent addition is too rapid.- Incorrect stoichiometry.- Maintain the internal reaction temperature strictly between 0-5 °C.[3]- Add the pre-cooled sodium nitrite solution dropwise with vigorous stirring.[3]- Use a slight excess of sodium nitrite (1.05 - 1.1 equivalents).[3]
Low yield in the oxidation step - Incomplete reaction.- Product loss during work-up.- Monitor the reaction by TLC to ensure the disappearance of the starting aldehyde.- Use a molar excess of the oxidizing agent (e.g., 1.5 equivalents of sodium chlorite).[1]- Carefully acidify the aqueous layer post-reaction to precipitate the carboxylic acid product.[1]
Low yield in the esterification step - Incomplete reaction.- Hydrolysis of the ester during work-up.- Use a suitable acid catalyst like sulfuric acid and ensure anhydrous conditions.[6]- Neutralize the reaction mixture carefully during work-up to avoid base-catalyzed hydrolysis of the ester.
Impurity Formation
Symptom Potential Cause(s) Recommended Solution(s)
Formation of dark, tarry substances - Reaction temperature too high, causing decomposition and side reactions.[3]- Improve cooling efficiency (e.g., use an ice-salt bath).- Ensure slow reagent addition and efficient stirring.[3]
Presence of unreacted starting material - Insufficient reaction time.- Inadequate amount of reagent.- Monitor the reaction progress using TLC and allow for sufficient reaction time.- Use a slight excess of the limiting reagent in the subsequent step.
Formation of regioisomers (e.g., N-alkylation) - This is more common in subsequent derivatization steps.- The choice of base and solvent can significantly influence the regioselectivity of N-alkylation.[7]

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde

This protocol is adapted from procedures for similar indole derivatives.[1][8]

  • In a round-bottom flask, dissolve sodium nitrite (1.1 equivalents) in a mixture of deionized water and DMF.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add 2N HCl (2.7 equivalents) to the solution, maintaining the temperature at 0 °C.

  • Stir the mixture under an inert atmosphere (e.g., argon) for 10-15 minutes.

  • In a separate flask, dissolve 7-methoxy-1H-indole (1 equivalent) in DMF.

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid

This protocol is a general method for the oxidation of the corresponding aldehyde.[1][4]

  • Dissolve 7-methoxy-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (5 equivalents) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Cool the mixture in an ice bath and quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to a pH of 3-4 with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield the carboxylic acid.

Protocol 3: Synthesis of this compound

This is a standard Fischer esterification protocol.[6]

  • Suspend 7-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Step Starting Material Product Typical Yield Key Reagents Reference
Nitrosation7-methoxy-1H-indole7-methoxy-1H-indazole-3-carboxaldehyde~70-80% (estimated)NaNO₂, HCl, DMF[1][8]
Oxidation7-methoxy-1H-indazole-3-carboxaldehyde7-methoxy-1H-indazole-3-carboxylic acid>80% (estimated)NaClO₂, NaH₂PO₄, 2-methyl-2-butene[1][4]
Esterification7-methoxy-1H-indazole-3-carboxylic acidThis compound>90% (estimated)Methanol, H₂SO₄[6]

Note: Yields are estimated based on similar reported syntheses and may vary depending on the reaction scale and specific conditions.

Visualizations

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification 7-methoxy-1H-indole 7-methoxy-1H-indole 7-methoxy-1H-indazole-3-carboxaldehyde 7-methoxy-1H-indazole-3-carboxaldehyde 7-methoxy-1H-indole->7-methoxy-1H-indazole-3-carboxaldehyde 0-5 °C, DMF Nitrosating Mixture (NaNO2, HCl) Nitrosating Mixture (NaNO2, HCl) Nitrosating Mixture (NaNO2, HCl)->7-methoxy-1H-indazole-3-carboxaldehyde 7-methoxy-1H-indazole-3-carboxylic acid 7-methoxy-1H-indazole-3-carboxylic acid 7-methoxy-1H-indazole-3-carboxaldehyde->7-methoxy-1H-indazole-3-carboxylic acid t-BuOH/H2O Oxidizing Agent (NaClO2) Oxidizing Agent (NaClO2) Oxidizing Agent (NaClO2)->7-methoxy-1H-indazole-3-carboxylic acid This compound This compound 7-methoxy-1H-indazole-3-carboxylic acid->this compound Reflux Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.)->this compound

Caption: Synthetic workflow for this compound.

G start Low Yield or High Impurity Observed step_check Which step is problematic? start->step_check nitrosation Nitrosation step_check->nitrosation Step 1 oxidation Oxidation step_check->oxidation Step 2 esterification Esterification step_check->esterification Step 3 temp_check Was temperature maintained at 0-5 °C? nitrosation->temp_check oxidant_check Sufficient oxidant used? oxidation->oxidant_check anhydrous_check Were conditions anhydrous? esterification->anhydrous_check addition_check Was reagent addition slow? temp_check->addition_check Yes improve_cooling Improve cooling and monitor internal temperature temp_check->improve_cooling No slow_addition Use syringe pump for slow addition addition_check->slow_addition No end Problem Resolved addition_check->end Yes improve_cooling->end slow_addition->end increase_oxidant Use 1.5 eq. of NaClO2 oxidant_check->increase_oxidant No oxidant_check->end Yes increase_oxidant->end ensure_anhydrous Use anhydrous methanol and dry glassware anhydrous_check->ensure_anhydrous No anhydrous_check->end Yes ensure_anhydrous->end

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing indazole compounds in HPLC?

Peak tailing for indazole compounds, which are basic in nature, is primarily caused by secondary interactions with the stationary phase. The most common culprits include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in the indazole ring, leading to undesirable secondary retention and peak tailing.[1][2][3][4][5][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the indazole compound and the silanol groups, exacerbating peak tailing. Operating near the pKa of the analyte can also result in distorted peaks.[2][3][7]

  • Column Issues: Column degradation, contamination, or the use of an inappropriate column type can contribute to poor peak shape.[8][9]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak distortion.[2][10][11]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as dead volume in the system, can lead to band broadening and peak tailing.[3][12]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[13][14][15][16][17]

Q2: How can I quickly diagnose the cause of peak tailing in my chromatogram?

A systematic approach is key to diagnosing the root cause of peak tailing. Here's a logical workflow to follow:

  • Inject a Neutral Compound: Inject a neutral compound that is not expected to interact with silanol groups. If this peak also tails, the issue is likely a physical problem with the system (e.g., column void, blocked frit, extra-column volume).[18] If the neutral peak is symmetrical, the problem is likely chemical in nature and related to secondary interactions.

  • Review Method Parameters: Check the mobile phase pH in relation to the analyte's pKa. For basic compounds like indazoles, a mobile phase pH that is 2 or more units away from the pKa is recommended for robust separations.[19][20]

  • Evaluate the Column: Consider the age and history of the column. A new, high-purity, end-capped column is less likely to cause tailing due to silanol interactions.[2][4][8]

  • Check for Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[2][10]

The following diagram illustrates a troubleshooting workflow for peak tailing:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed is_it_all_peaks Are all peaks tailing? start->is_it_all_peaks check_physical Check for Physical Issues: - Column void/blockage - Extra-column volume - Leaks is_it_all_peaks->check_physical Yes is_it_basic Is the analyte basic (e.g., indazole)? is_it_all_peaks->is_it_basic No, only some neutral_compound Inject a neutral compound. Does it tail? check_physical->neutral_compound check_chemical Check for Chemical Interactions: - Silanol interactions - Mobile phase pH - Buffer strength is_it_basic->check_chemical Yes check_overload Check for Column Overload: - Dilute sample - Reduce injection volume is_it_basic->check_overload No end Symmetrical Peaks check_chemical->end check_overload->end neutral_compound->check_physical Yes neutral_compound->check_chemical No

Caption: A logical workflow for troubleshooting peak tailing.

Troubleshooting Guide

Problem: My indazole compound is showing significant peak tailing.

Here are detailed troubleshooting steps to resolve this issue:

Solution 1: Optimize the Mobile Phase pH

Why it works: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the basic indazole analyte and the acidic silanol groups on the stationary phase.[2][7][20][21][22]

  • Low pH (pH 2-3): At a low pH, the silanol groups are protonated and thus less likely to interact with the protonated basic analyte through ion exchange.[2][4][23][24] This is a very common and effective strategy.

  • High pH (pH > 8): At a high pH, the basic indazole compound is in its neutral form and will not interact with the deprotonated silanol groups. This requires a pH-stable column.[25][26]

Experimental Protocol:

  • Determine the pKa of your indazole compound if possible.

  • Prepare a mobile phase with a buffer to maintain a stable pH. A pH of at least 2 units away from the analyte's pKa is recommended.[19][20]

  • For low pH analysis: Use a buffer such as 10-25 mM phosphate or 0.1% formic acid to achieve a pH of around 2.5-3.0.[23][24][27]

  • For high pH analysis: Use a column specifically designed for high pH stability and a buffer such as ammonium bicarbonate at pH 10.

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Data Presentation:

Mobile Phase pHTailing Factor (Asymmetry)Comments
7.0 (Unbuffered)2.5Severe tailing observed.
3.0 (0.1% Formic Acid)1.2Significant improvement in peak shape.
10.0 (Ammonium Bicarbonate)1.1Excellent peak symmetry (requires pH-stable column).
Solution 2: Use a High-Performance Column

Why it works: Modern HPLC columns are designed to minimize silanol interactions.

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent, effectively shielding them from interaction with basic analytes.[2][4][23]

  • Base-Deactivated Silica (BDS) Columns: These are made from high-purity silica with a very low metal content, which reduces the acidity of the silanol groups.[23]

  • Hybrid Particle Columns: These columns incorporate organic and inorganic material in their stationary phase, leading to improved pH stability and reduced silanol activity.[6][26][28]

Experimental Protocol:

  • Select an appropriate column: For indazole compounds, a C18 column with end-capping or a base-deactivated stationary phase is a good starting point.

  • Install the new column and flush it according to the manufacturer's instructions.

  • Equilibrate the column with your mobile phase.

  • Inject your sample and compare the peak shape to that obtained with the previous column.

Solution 3: Modify the Mobile Phase with Additives

Why it works: Mobile phase additives can mask the active sites on the stationary phase or interact with the analyte to improve peak shape.

  • Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your indazole compound.[6][24][26]

  • Ion-Pairing Agents: For highly basic compounds, an ion-pairing agent like trifluoroacetic acid (TFA) can be used. TFA serves two purposes: it lowers the mobile phase pH and the trifluoroacetate anion pairs with the protonated basic analyte, masking its positive charge and reducing interactions with the stationary phase.[28][29][30]

Experimental Protocol:

  • For a competing base: Add a low concentration of TEA (e.g., 0.05-0.1%) to the mobile phase. Be aware that TEA can be difficult to remove from the column and may suppress MS signals.

  • For ion-pairing: Add 0.1% TFA to both the aqueous and organic components of your mobile phase.

  • Equilibrate the column thoroughly with the modified mobile phase.

Data Presentation:

Mobile Phase AdditiveTailing Factor (Asymmetry)Comments
None2.1Significant tailing.
0.1% Triethylamine1.3Improved peak shape.
0.1% Trifluoroacetic Acid1.1Good peak symmetry.
Solution 4: Address Column Overload

Why it works: When the amount of sample injected exceeds the capacity of the column, the stationary phase becomes saturated, leading to peak distortion.[2][10][12]

Experimental Protocol:

  • Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

  • Inject the diluted samples and observe the peak shape. If the tailing decreases with dilution, column overload was a contributing factor.

  • Reduce the injection volume if sample dilution is not feasible.

Data Presentation:

Sample ConcentrationInjection VolumeTailing Factor (Asymmetry)
1 mg/mL10 µL2.8
0.1 mg/mL10 µL1.5
0.01 mg/mL10 µL1.1

The following diagram illustrates the mechanism of silanol interaction and how mobile phase modifications can mitigate it:

G Mitigation of Silanol Interactions cluster_0 Peak Tailing Mechanism cluster_1 Solutions silanol Si-O⁻ (Ionized Silanol) interaction Ionic Interaction silanol->interaction indazole Indazole-H⁺ (Protonated) indazole->interaction tailing Peak Tailing interaction->tailing low_ph Low pH (H⁺) protonated_silanol Si-OH (Protonated Silanol) low_ph->protonated_silanol no_interaction1 No Interaction protonated_silanol->no_interaction1 good_peak Symmetrical Peak no_interaction1->good_peak competing_base Competing Base (e.g., TEA⁺) blocked_silanol Si-O⁻...TEA⁺ competing_base->blocked_silanol no_interaction2 No Interaction blocked_silanol->no_interaction2 no_interaction2->good_peak

Caption: How mobile phase modifications reduce peak tailing.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methoxy-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Among these, methoxy-substituted indazoles have garnered considerable attention for their diverse biological activities, particularly in the realms of oncology and inflammation. This guide provides an objective comparison of the biological activity of various methoxy-substituted indazoles, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Quantitative Bioactivity Data

The following tables summarize the antiproliferative and anti-inflammatory activities of representative methoxy-substituted indazole derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Anticancer Activity of Methoxy-Substituted Indazoles
CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound 1 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-olTumor CellsNot specified[1]
Compound 2 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methoxybenzenesulfonamideA2780 (Ovarian Carcinoma)4.21[2]
A549 (Lung Adenocarcinoma)18.6[2]
Compound 3 7-Methoxy-4,5-dihydro-1H-benzo[g]indazoleLung Carcinoma CellsPotent activity reported
Compound 4 5-nitro-N-(3-methoxyphenyl)-3-((3-methoxyphenyl)amino)-1H-indazole-1-carboxamide (5'j)A549 (Lung Carcinoma)Potent activity reported[3]
MCF7 (Breast Cancer)Potent activity reported[3]
Compound 5 3,4,5-trimethoxyphenyl substituted indazoleVarious Cancer Cell Lines~1-8 nM[4]
Compound C05 Indazole-based PLK4 inhibitor with para-methoxy substitutionIMR-32 (Neuroblastoma)0.948[5]
MCF-7 (Breast Cancer)0.979[5]
H460 (Non-small cell lung)1.679[5]
Table 2: Anti-Inflammatory Activity of Methoxy-Substituted Indazoles
CompoundTarget Enzyme/ProcessIC50Reference
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol 5-lipoxygenase44 nM[1]
Contraction of sensitized guinea pig tracheal segments2.9 µM[1]
Indazole (general, methoxy unspecified) Cyclooxygenase-2 (COX-2)23.42 µM[6]

Key Biological Pathways and Mechanisms of Action

Methoxy-substituted indazoles exert their biological effects through various mechanisms, most notably through the inhibition of protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

A prominent target for many indazole-based anticancer agents is the VEGFR signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Methoxy-substituted indazoles can act as potent kinase inhibitors, blocking the autophosphorylation of VEGFR and subsequent downstream signaling cascades.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR:f0 Binding & Dimerization PLCg PLCγ VEGFR:f2->PLCg Phosphorylation PI3K PI3K VEGFR:f2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole Methoxy-Substituted Indazole Indazole->VEGFR:f2 Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition by methoxy-substituted indazoles.

Apoptosis Induction

Several methoxy-substituted indazoles have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated by altering the expression of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of methoxy-substituted indazoles.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted indazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[2]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation: - Kinase - Substrate - ATP - Test Compound (Indazole) Start->Reagent_Prep Reaction_Setup Reaction Setup: Combine Kinase, Substrate, ATP, and Test Compound Reagent_Prep->Reaction_Setup Incubation Incubation: Allow reaction to proceed at a controlled temperature Reaction_Setup->Incubation Detection Signal Detection: Stop reaction and measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Data Analysis: Calculate percent inhibition relative to control Detection->Data_Analysis IC50_Det IC50 Determination: Plot inhibition vs. concentration and fit to a dose-response curve Data_Analysis->IC50_Det End End IC50_Det->End

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Prepare a solution of the target kinase, a suitable substrate (e.g., a peptide), and ATP. The ATP concentration is often set near its Km value for the specific kinase.

  • Kinase Reaction: In a multi-well plate, add the serially diluted compounds. Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. The detection method can vary (e.g., luminescence-based assays like ADP-Glo™, or fluorescence-based assays like TR-FRET).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the mechanism of action of a compound, such as the induction of apoptosis by observing changes in the levels of proteins like Bcl-2, Bax, and cleaved caspase-3.[7]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[2]

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting histogram of cell count versus fluorescence intensity is analyzed to determine the percentage of cells in each phase of the cell cycle.

Conclusion

Methoxy-substituted indazoles represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology and anti-inflammatory applications. The structure-activity relationship (SAR) studies reveal that the position and number of methoxy groups, along with other substitutions on the indazole core, play a crucial role in determining the biological activity and target selectivity. The experimental data and protocols presented in this guide offer a valuable resource for researchers to compare the efficacy of different derivatives and to design further investigations into the therapeutic potential of this important chemical scaffold.

References

Validation of Methyl 7-methoxy-1H-indazole-3-carboxylate as a PAK1 Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the landscape of targeted cancer therapy, p21-activated kinase 1 (PAK1) has emerged as a critical signaling node in the proliferation, survival, and metastasis of various cancer cells. This guide provides a comprehensive validation of Methyl 7-methoxy-1H-indazole-3-carboxylate as a promising scaffold for PAK1 inhibition, offering a comparative analysis against other known PAK1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

The 1H-indazole-3-carboxamide core structure has been identified as a potent inhibitor of PAK1.[1][2][3] While specific experimental data for this compound is emerging, its structural similarity to highly potent analogs suggests its potential as a selective PAK1 inhibitor. This guide will compare its profile with established ATP-competitive and allosteric PAK1 inhibitors, providing a framework for its evaluation and future development.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various PAK1 inhibitors, including potent analogs of the 1H-indazole-3-carboxamide class. This quantitative data allows for a direct comparison of their potency.

Inhibitor Scaffold Class Mechanism of Action PAK1 IC50 (nM) Reference
Compound 30l 1H-indazole-3-carboxamideATP-competitive9.8[1][2][3]
NVS-PAK1-1 DibenzodiazepineAllosteric5
FRAX597 Pyrido[2,3-d]pyrimidine-7-oneATP-competitive7.7
IPA-3 NaphtholAllosteric (covalent)2500
PF-03758309 PyrrolopyrazoleATP-competitive2.7

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity in vitro. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

To understand the biological context of PAK1 inhibition and the methodologies for validation, the following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for inhibitor validation.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PAK1 Core cluster_downstream Downstream Effects Rho GTPases (Rac1/Cdc42) Rho GTPases (Rac1/Cdc42) PAK1 PAK1 Rho GTPases (Rac1/Cdc42)->PAK1 Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->Rho GTPases (Rac1/Cdc42) Cytoskeletal Reorganization Cytoskeletal Reorganization PAK1->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Metastasis Metastasis PAK1->Metastasis This compound This compound This compound->PAK1 Inhibition

PAK1 Signaling Pathway and Inhibition

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Context cluster_invivo In Vivo Efficacy Kinase Assay (IC50) Kinase Assay (IC50) Cell-Based Assays Proliferation Assay Migration/Invasion Assay Kinase Assay (IC50)->Cell-Based Assays In Vivo Models Xenograft Tumor Models Cell-Based Assays->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay (IC50)

Experimental Workflow for PAK1 Inhibitor Validation

Logical_Relationship Hypothesis This compound is a PAK1 inhibitor InVitro In Vitro Evidence (Biochemical Kinase Assay) Hypothesis->InVitro Cellular Cellular Evidence (Proliferation, Migration, Invasion Assays) InVitro->Cellular InVivo In Vivo Evidence (Tumor Xenograft Models) Cellular->InVivo Conclusion Validation as a PAK1 Inhibitor Scaffold InVivo->Conclusion

Logical Flow of Validation

Experimental Protocols

In Vitro PAK1 Kinase Assay (ADP-Glo™ Assay)

This protocol determines the in vitro inhibitory activity of a compound against PAK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide (e.g., PAKtide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound solution.

  • Add a solution containing the PAK1 enzyme and substrate peptide to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cancer cell migration.

Materials:

  • Cancer cell line with high migratory potential (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound

  • Microscope with imaging capabilities

  • Pipette tips or a cell scraper

Procedure:

  • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the vehicle control.

In Vivo Tumor Xenograft Model

This model evaluates the in vivo efficacy of the PAK1 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., those shown to be sensitive to the inhibitor in vitro)

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition in the treatment group to the control group.

Conclusion

The 1H-indazole-3-carboxamide scaffold represents a validated and promising starting point for the development of potent and selective PAK1 inhibitors. While direct experimental data for this compound is still under investigation, the strong performance of its close analogs in preclinical studies highlights its potential as a valuable therapeutic candidate. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to further validate and optimize this and other novel PAK1 inhibitors in the pursuit of more effective cancer therapies.

References

The Influence of 7-Position Substituents on the Biological Activity of Indazole-3-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of this scaffold provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 7-substituted indazole-3-carboxylates and their carboxamide isosteres, focusing on how different substituents at the 7-position influence their interaction with various biological targets. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Comparative Analysis of Biological Activity

The biological activity of 7-substituted indazole derivatives is significantly influenced by the nature of the substituent at the 7-position. The following tables summarize the quantitative data for various targets, highlighting the impact of these modifications.

Cannabinoid Receptor Activity

Indazole-3-carboxylates have been investigated as synthetic cannabinoid receptor agonists. While many studies focus on other positions, the substitution on the indazole core, including the 7-position, can modulate activity.

Table 1: Cannabinoid Receptor 1 (CB1) and 2 (CB2) Activity of Indazole Analogs

Compound7-Position SubstituentTargetAssay TypeIC50 / EC50 / Ki (nM)Emax (%)
Indazole AnaloguesVarious N1-substituents, unsubstituted at C7CB1Competitive BindingKi = 3.80−43.7 μM-
Indazole AnaloguesVarious N1-substituents, unsubstituted at C7CB2Competitive BindingKi = 2.75−18.2 μM-
Indazole HOBt CarboxylatesUnsubstituted at C7CB1Fluorometric Functional AssayLow Potency-
Indazole HOBt CarboxylatesUnsubstituted at C7CB2Fluorometric Functional AssayLow Potency-

Data extracted from a study on synthetic cannabinoids, which noted that indazole cores generally showed equal or greater potency than indole analogues.[1][2]

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel, a critical component in mast cell activation.

Table 2: CRAC Channel Inhibitory Activity of Fused Pyrazole Analogs (Structurally related to Indazoles)

CompoundRing Fusion (analogous to 6-7 position)Ar Moiety% Inhibition @ 30 µMIC50 (µM)
15b 5-membered ring3,5-difluoro-4-pyridyl-Highly Active
15d 6-membered ring3,5-difluoro-4-pyridyl-Highly Active
12g Indazole (no fusion)3,5-difluoro-4-pyridyl46Weakly Active
15a 5-membered ring3-methyl-4-pyridyl-Inactive
15g 7-membered ring3-methyl-4-pyridyl-Inactive

This data on fused pyrazoles suggests that constraints on the 7-position, such as ring fusion, can significantly impact activity.[3]

Kinase Inhibition

The indazole scaffold is a common feature in kinase inhibitors. Substitutions around the ring, including at the 7-position, are crucial for achieving potency and selectivity.

Table 3: JNK3 and p38α Kinase Inhibitory Activity of Substituted Indazoles

Compound6-Position Substituent7'-Aza SubstitutionJNK3 IC50 (nM)p38α Selectivity (fold)
14 HNo5<20
18 FNo-Lower than 14
21 HYes--
23 FYesSame as 2250
22 HYes (6'-aza)-28

This study on JNK3 inhibitors highlights the subtle interplay of substitutions at positions 6 and 7 (and aza-analogs) in determining both potency and selectivity.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are used.

  • Incubation: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Fluorometric Functional Assay for Cannabinoid Receptor Agonism

This cell-based assay measures the agonist activity of a compound by detecting changes in membrane potential.

Protocol:

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are plated in a microplate.

  • Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence, indicative of membrane depolarization upon receptor activation, are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal efficacy) are calculated from the concentration-response curve.

Calcium Influx Assay for CRAC Channel Blockade

This assay measures the inhibition of calcium influx into cells following store depletion, a process mediated by CRAC channels.

Protocol:

  • Cell Loading: Mast cells (e.g., RBL-2H3) are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

  • Store Depletion: Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free medium.

  • Compound Incubation: The test compound is added to the cells.

  • Calcium Add-back: Extracellular calcium is added back to the medium to initiate calcium influx through the CRAC channels.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence of the indicator dye.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the calcium influx signal.[5]

Structure-Activity Relationship Visualization

The following diagram illustrates the general trends observed in the structure-activity relationship of 7-substituted indazole derivatives based on the available data.

SAR_Indazole cluster_0 Indazole-3-Carboxylate Core cluster_1 Substituents at 7-Position (R⁷) cluster_2 Biological Activity Indazole Indazole-3-Carboxylate R⁷ R7_H Hydrogen (Unsubstituted) Indazole:f3->R7_H R7_F Fluorine Indazole:f3->R7_F R7_Ring Ring Fusion Indazole:f3->R7_Ring R7_Aza Aza-substitution Indazole:f3->R7_Aza Activity_Mod Moderate Activity R7_H->Activity_Mod Baseline Activity Activity_High Increased Potency / Favorable Activity R7_F->Activity_High Can Enhance Potency/Selectivity (Kinases) Activity_Low Decreased Potency / Inactivity R7_Ring->Activity_Low Can Decrease Activity (CRAC Channels) R7_Aza->Activity_High Can Modulate Selectivity (Kinases)

Caption: General SAR trends for 7-substituted indazoles.

This guide provides a snapshot of the current understanding of the SAR of 7-substituted indazole-3-carboxylates and related structures. The data clearly indicates that the 7-position is a critical site for modification to fine-tune the biological activity and selectivity of these compounds. Further research into a wider range of substituents at this position is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

A Comparative Analysis of Modern Indazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of substituted indazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of four prominent methods for indazole synthesis: the Jacobson synthesis, the Davis-Beirut/Cadogan reductive cyclization, a copper-catalyzed three-component synthesis, and a palladium-catalyzed intramolecular C-H amination. We present a detailed examination of their reaction mechanisms, experimental protocols, and performance with various substrates to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Method Comparison

The choice of synthetic route to an indazole derivative is often dictated by the availability of starting materials, desired substitution patterns, and the tolerance of functional groups. The following table summarizes the key quantitative data for the four methods discussed, offering a clear comparison of their yields under various conditions.

MethodKey FeaturesTypical YieldsReaction Conditions
Jacobson Synthesis Classical method, good for simple indazoles.Can be nearly quantitative for unsubstituted indazole.[1]Two-step process: nitrosation followed by cyclization.
Davis-Beirut/Cadogan Reductive Cyclization One-pot condensation and reductive cyclization.Moderate to excellent yields (up to 95%).[2][3]Mild conditions (80 °C), tolerates various functional groups.[2][3]
Copper-Catalyzed Three-Component Synthesis One-pot, three-component reaction.Moderate to good yields (up to 88%).[4][5]High temperature (120 °C), broad substrate scope.[4][5]
Palladium-Catalyzed Intramolecular C-H Amination Direct C-H functionalization.Good to high yields (up to 94%).[6][7]Requires a palladium catalyst and co-oxidants.[6][7]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Jacobson_Synthesis cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Cyclization N-Acetyl-o-toluidine N-Acetyl-o-toluidine N-Nitroso-N-acetyl-o-toluidine N-Nitroso-N-acetyl-o-toluidine N-Acetyl-o-toluidine->N-Nitroso-N-acetyl-o-toluidine Nitrosation Nitrous_acid HNO2 Nitrous_acid->N-Nitroso-N-acetyl-o-toluidine Indazole Indazole N-Nitroso-N-acetyl-o-toluidine->Indazole Intramolecular Cyclization

Jacobson Indazole Synthesis Workflow

Cadogan_Reductive_Cyclization cluster_reaction One-Pot Reaction o-Nitrobenzaldehyde o-Nitrobenzaldehyde Ortho-imino-nitrobenzene Ortho-imino-nitrobenzene o-Nitrobenzaldehyde->Ortho-imino-nitrobenzene Condensation Amine Amine Amine->Ortho-imino-nitrobenzene Indazole Indazole Ortho-imino-nitrobenzene->Indazole Reductive Cyclization (P(n-Bu)3)

Davis-Beirut/Cadogan Reductive Cyclization

Copper_Catalyzed_Synthesis cluster_reaction One-Pot Three-Component Reaction cluster_catalyst Catalytic Cycle 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2H-Indazole 2H-Indazole 2-Bromobenzaldehyde->2H-Indazole Primary_Amine Primary_Amine Primary_Amine->2H-Indazole Sodium_Azide Sodium_Azide Sodium_Azide->2H-Indazole Cu(I) Cu(I) Cu(I)->2H-Indazole CuI/TMEDA

Copper-Catalyzed Three-Component Synthesis

Palladium_Catalyzed_Amination cluster_reaction Intramolecular C-H Amination cluster_catalyst Catalytic System Hydrazone Hydrazone Indazole Indazole Hydrazone->Indazole C-H Activation/ Intramolecular Amination Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Indazole Co-oxidant Cu(OAc)2/ AgOCOCF3 Co-oxidant->Indazole

Palladium-Catalyzed Intramolecular C-H Amination

Experimental Protocols

Below are the detailed experimental methodologies for the four key synthesis methods discussed.

Jacobson Indazole Synthesis

This classical method involves the nitrosation of an N-acetylated o-toluidine derivative followed by intramolecular cyclization.

Procedure:

  • Acetylation: o-Toluidine is acetylated using acetic anhydride in glacial acetic acid. The reaction is exothermic and requires cooling.

  • Nitrosation: The acetylated product is then nitrosated by passing a stream of nitrous gases (generated from sodium nitrite and sulfuric acid) through the cooled reaction mixture.

  • Cyclization and Isolation: The resulting N-nitroso-N-acetyl-o-toluidine is decomposed by warming, leading to the formation of indazole. The product is then extracted with acid, precipitated with ammonia, and purified by vacuum distillation.[1]

Quantitative Data Example: Starting with 90 g of o-toluidine, this method can yield 33–43 g of pure indazole (36–47% yield).[1] With optimization, the yield from the N-nitroso intermediate can be almost quantitative.[1]

Davis-Beirut/Cadogan Reductive Cyclization

This modern, one-pot method involves the condensation of an o-nitrobenzaldehyde with an amine, followed by a reductive cyclization.

Procedure:

  • Reaction Setup: To a solution of the o-nitrobenzaldehyde in isopropanol, the corresponding amine is added.

  • Reductive Cyclization: Tri-n-butylphosphine is added to the mixture, and the reaction is heated to 80 °C.

  • Workup and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by silica gel chromatography to afford the desired 2H-indazole.[2][3]

Quantitative Data Example: The reaction of 2-nitrobenzaldehyde with aniline using this protocol yields 2-phenyl-2H-indazole in 95% yield.[3] The method is effective for a variety of electronically diverse o-nitrobenzaldehydes and anilines, as well as aliphatic amines.[2][3]

Copper-Catalyzed Three-Component Synthesis

This efficient one-pot synthesis combines a 2-bromobenzaldehyde, a primary amine, and sodium azide in the presence of a copper catalyst.

Procedure:

  • Reaction Setup: In a reaction vessel, copper(I) iodide, N,N,N',N'-tetramethylethylenediamine (TMEDA), the 2-bromobenzaldehyde, the primary amine, and sodium azide are combined in dimethyl sulfoxide (DMSO).

  • Reaction: The mixture is heated to 120 °C and stirred for 12 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[4][5]

Quantitative Data Example: The reaction of 2-bromobenzaldehyde, aniline, and sodium azide provides 2-phenyl-2H-indazole in 88% yield.[4] This method demonstrates good tolerance for various functional groups on both the benzaldehyde and amine components.[4][5]

Palladium-Catalyzed Intramolecular C-H Amination

This method utilizes a palladium catalyst to effect an intramolecular C-H amination of a hydrazone precursor.

Procedure:

  • Hydrazone Formation: The required hydrazone is typically pre-formed from the corresponding ketone or aldehyde and a hydrazine.

  • Catalytic Cyclization: The hydrazone is dissolved in a suitable solvent (e.g., dioxane or toluene) with a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required, such as dppf), and a base (e.g., t-BuONa). For C-H activation of tosylhydrazones, co-oxidants like Cu(OAc)₂ and AgOCOCF₃ are used.[6][7][8]

  • Reaction and Purification: The reaction mixture is heated, and upon completion, it is cooled, filtered, and the solvent is removed. The residue is then purified by chromatography.[8]

Quantitative Data Example: The palladium-catalyzed intramolecular amination of N-phenyl-N-(o-bromobenzyl)hydrazine using Pd(OAc)₂/dppf/t-BuONa yields 2-phenyl-2H-indazole in 85% yield.[8] The C-H activation approach on benzophenone tosylhydrazones can provide indazoles in good to high yields, particularly with electron-donating groups on the benzene ring.[7]

Conclusion

The synthesis of indazoles has evolved significantly, with modern catalytic methods offering milder conditions, broader substrate scopes, and improved efficiency over classical approaches. The Copper-Catalyzed Three-Component Synthesis and the Palladium-Catalyzed Intramolecular C-H Amination represent powerful strategies for the construction of diverse indazole libraries. The Davis-Beirut/Cadogan Reductive Cyclization provides a mild and efficient one-pot alternative, while the classical Jacobson Synthesis remains a viable route for the preparation of simpler indazole structures. The selection of the optimal method will depend on the specific target molecule and the available resources, with the data and protocols provided herein serving as a valuable guide for researchers in the field.

References

Cross-Reactivity Profiling of Methyl 7-methoxy-1H-indazole-3-carboxylate and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Methyl 7-methoxy-1H-indazole-3-carboxylate belongs to this versatile class, which has demonstrated significant therapeutic potential, primarily as inhibitors of p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[1][2][3][4][5][6] However, the promiscuity of this scaffold necessitates a thorough understanding of its cross-reactivity profile to ensure target selectivity and mitigate off-target effects. This guide provides a comparative analysis of the bioactivity of indazole-3-carboxylate derivatives, with a focus on potential cross-reactivity with cannabinoid receptors and other kinases.

Comparative Bioactivity of Indazole-3-Carboxamide Analogs

While specific cross-reactivity data for this compound is not extensively available in public literature, analysis of structurally related analogs provides critical insights into the potential on- and off-target activities of this compound class. The following tables summarize the inhibitory activities of various indazole-3-carboxamide derivatives against their primary targets and known off-targets.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [5][6]

Compound IDR Group (at N of carboxamide)IC50 (nM)
Hypothetical 7-Methoxy Analog (Varies)-
Analog 1(4-phenoxyphenyl)9.8
Analog 2(4-chloro-2-fluorophenyl)16
Analog 3(2,4-dichlorophenyl)52
Analog 4(2-chloro-4-fluorophenyl)159

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [1][2]

Compound IDR GroupIC50 (µM)
Hypothetical 7-Methoxy Analog (Varies)-
Indazole-3-carboxamide 12d(Specific structure not detailed)sub-µM
Indazole-3-amide 9b(Maintains -NH-CO-Ar regiochemistry)29
Indazole-3-amide 9e & 9g(Maintains -NH-CO-Ar regiochemistry)~50% inhibition at 30 µM

Table 3: Potential Cross-Reactivity with Cannabinoid Receptors

The 1H-indazole-3-carboxamide scaffold is a well-established feature in synthetic cannabinoids, acting as potent agonists of the CB1 and CB2 receptors. This suggests a high potential for cross-reactivity for compounds within this class.

Compound ClassTargetActivity
1H-indazole-3-carboxamidesCB1 and CB2 ReceptorsPotent Agonists

Signaling Pathways and Experimental Workflows

To better understand the biological context and the methodologies used to assess cross-reactivity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PAK1_Signaling_Pathway Rac1_Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Downstream_Effectors Downstream Effectors PAK1->Downstream_Effectors Phosphorylation Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Cell_Migration Cell Migration & Invasion Downstream_Effectors->Cell_Migration Indazole_Carboxamide Methyl 7-methoxy-1H- indazole-3-carboxylate (and Analogs) Indazole_Carboxamide->PAK1 Inhibition

Figure 1: The PAK1 signaling pathway, a primary target for indazole-3-carboxamide analogs.

Cross_Reactivity_Workflow cluster_0 In Vitro Profiling cluster_1 Data Analysis & Interpretation Test_Compound Test Compound (this compound) Primary_Target_Assay Primary Target Assay (e.g., PAK1 Kinase Assay) Test_Compound->Primary_Target_Assay Broad_Kinase_Screen Broad Kinase Panel Screen (e.g., 29 Kinases) Test_Compound->Broad_Kinase_Screen Receptor_Binding_Assay Receptor Binding Assays (e.g., CB1/CB2 Receptors) Test_Compound->Receptor_Binding_Assay Ion_Channel_Assay Ion Channel Assays (e.g., CRAC Calcium Influx) Test_Compound->Ion_Channel_Assay IC50_Determination Determine IC50/Ki Values Primary_Target_Assay->IC50_Determination Broad_Kinase_Screen->IC50_Determination Receptor_Binding_Assay->IC50_Determination Ion_Channel_Assay->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis

Figure 2: General experimental workflow for cross-reactivity profiling of a test compound.

Detailed Experimental Protocols

To ensure reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are provided below.

In Vitro PAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a dilution series to determine the IC50 value.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or 5% DMSO (as a control).

  • Kinase Reaction: Add 2 µL of PAK1 enzyme and 2 µL of the substrate mixture. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

CRAC Channel Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of a compound to block calcium influx through CRAC channels in mast cells.[1][2]

  • Cell Preparation: Plate RBL-2H3 mast cells in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with various concentrations of the test compound for 10-20 minutes.

  • Store Depletion: Treat the cells with thapsigargin (Tg) to deplete intracellular calcium stores and activate CRAC channels.

  • Calcium Influx Measurement: Add a solution containing extracellular calcium and measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to calcium influx.

  • Data Analysis: Calculate the percentage of inhibition of the calcium influx for each compound concentration relative to the control (vehicle-treated) cells. Determine the IC50 value from the dose-response curve.

Broad Kinase Panel Screening

To assess selectivity, the test compound should be screened against a panel of kinases representing different branches of the human kinome. A representative study utilized a panel of 29 kinases to determine the selectivity of an indazole-3-carboxamide derivative.[6] The specific protocol would be dependent on the platform used (e.g., radiometric, fluorescence-based, or mass spectrometry-based assays).

Conclusion

The 1H-indazole-3-carboxylate scaffold, including this compound, represents a versatile platform for the development of potent inhibitors of key cellular targets like PAK1 and CRAC channels. However, the inherent potential for cross-reactivity, particularly with cannabinoid receptors, necessitates comprehensive profiling. While direct comparative data for this compound is limited, the analysis of its analogs provides a clear roadmap for future drug design and development efforts, emphasizing the importance of early and thorough cross-reactivity screening to ensure the desired selectivity and safety profile of potential therapeutic candidates.

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, and within this class of therapeutics, the indazole scaffold has proven to be a privileged structure.[1][2] This guide provides a comparative analysis of the efficacy of various indazole-based kinase inhibitors, supported by quantitative experimental data. While direct, publicly available data for Methyl 7-methoxy-1H-indazole-3-carboxylate is limited, this comparison of structurally related indazole derivatives offers valuable insights for researchers, scientists, and drug development professionals.[3][4] The indazole core, a bicyclic aromatic heterocycle, serves as a versatile foundation for the development of potent and selective inhibitors targeting a range of kinases implicated in oncogenesis.[1][2]

Comparative Efficacy of Indazole-Based Kinase Inhibitors

The inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro inhibitory activities of several indazole derivatives against various protein kinases.

Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
Compound 2f --
A549 cell line1.15 µM
4T1 cell line0.23 µM
HepG2 cell line-
MCF-7 cell line1.15 µM
HCT116 cell line4.89 µM
Compound 2a --
A549 cell line>10 µM
4T1 cell line>10 µM
HepG2 cell line>10 µM
MCF-7 cell line1.15 µM
HCT116 cell line4.89 µM
Compound 30l PAK19.8 nM
AxitinibPLK4Ki = 4.2 nM
Compound C05 PLK4< 0.1 nM
IMR-32 cell line0.948 µM
MCF-7 cell line0.979 µM
H460 cell line1.679 µM

Data sourced from multiple studies.[5][6][7] Note: Cell line data represents anti-proliferative activity, not direct kinase inhibition.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based inhibitors have been developed to target several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential therapeutic applications.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream_Effectors Downstream Effectors PAK1->Downstream_Effectors Cell_Migration Cell Migration & Invasion Downstream_Effectors->Cell_Migration Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Indazole_Inhibitor Indazole-based PAK1 Inhibitor (e.g., Compound 30l) Indazole_Inhibitor->PAK1

PAK1 signaling pathway and inhibition by indazole derivatives.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation (Degradation) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Gene Transcription (Cell Proliferation) TCF_LEF->Gene_Transcription Indazole_Inhibitor Indazole-based GSK-3β Inhibitor Indazole_Inhibitor->GSK3B

Wnt/β-catenin signaling pathway and GSK-3β inhibition.

Experimental Protocols

The quantitative data presented in this guide are generated using standardized experimental methodologies. Below are detailed protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound analog)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Add the kinase, substrate, and test compound to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Plate_Setup Add Kinase, Substrate, and Test Compound to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction with ATP Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_and_Detect Measure_Signal Measure Signal (Luminescence/Fluorescence) Stop_and_Detect->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTS/MTT Assay)

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[1]

Conclusion

The indazole scaffold represents a highly versatile and valuable starting point for the development of novel kinase inhibitors.[1][2][8] The diverse biological activities and selectivity profiles exhibited by its derivatives underscore the potential of this chemical class in targeted cancer therapy. While further investigation is needed to elucidate the specific kinase inhibitory profile of this compound, the comparative data and experimental protocols provided herein offer a solid foundation for future research and development efforts in this promising area of medicinal chemistry.

References

A Comparative Guide to the In Vitro Validation of Methyl 7-methoxy-1H-indazole-3-carboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of Methyl 7-methoxy-1H-indazole-3-carboxylate. Due to the limited availability of specific experimental data for this compound, this document focuses on validating its hypothesized activity based on the well-established pharmacology of the indazole-3-carboxamide scaffold. The primary mechanism of action for this class of compounds is the inhibition of p21-Activated Kinase 1 (PAK1), a key signaling node in cancer cell proliferation, survival, and metastasis.[1][2][3][4]

Primary Hypothesis: p21-Activated Kinase 1 (PAK1) Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, with many derivatives developed as kinase inhibitors for therapeutic use.[5][6] The 1H-indazole-3-carboxamide moiety, in particular, has been identified as a potent inhibitor of PAK1.[3] PAK1 is a serine/threonine kinase that, upon activation by small GTPases like Rac1 and Cdc42, phosphorylates numerous downstream substrates.[7] This signaling cascade promotes oncogenic events, including cytoskeletal rearrangements and cell motility, making PAK1 an attractive target for anti-cancer drug discovery.[2][3] It is therefore hypothesized that this compound will exhibit inhibitory activity against PAK1.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 Core cluster_downstream Downstream Effects GrowthFactors Growth Factors / Extracellular Signals RhoGTPases Rac1 / Cdc42-GTP GrowthFactors->RhoGTPases PAK1 PAK1 (p21-Activated Kinase 1) RhoGTPases->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Proliferation Gene Expression & Proliferation PAK1->Proliferation Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibitor Methyl 7-methoxy-1H- indazole-3-carboxylate (Hypothesized) Inhibitor->PAK1

Caption: Hypothesized inhibitory action on the PAK1 signaling pathway.
Comparative Analysis of PAK1 Inhibitors and Anti-Proliferative Agents

To validate the activity of this compound, its performance should be benchmarked against well-characterized compounds. This includes other potent indazole derivatives and established kinase inhibitors.

CompoundClassPrimary TargetPAK1 IC₅₀ (nM)Anti-Proliferative IC₅₀ (µM)Reference Cell Line
This compound Indazole CarboxylatePAK1 (Hypothesized)TBDTBDTBD
Compound 30l Indazole CarboxamidePAK19.8>10 (Migration-specific)MDA-MB-231
Compound 2f Indazole DerivativeTyrosine KinasesN/A0.23 - 1.154T1, A549, HepG2, MCF-7
FRAX597 PAK InhibitorPAK1 / 2 / 3~20~1.0Various
Shikonin Natural CompoundPAK17,2521.5 - 2.8BxPC-3, PANC-1

Table 1: Comparison of in vitro potencies. Data is collated from multiple sources.[3][8][9] TBD (To Be Determined) indicates that experimental data is required for the target compound. N/A (Not Applicable) indicates that the primary mechanism is different.

Experimental Validation Workflow

A logical, stepwise approach is recommended to validate the hypothesized activity. The workflow should begin with a direct biochemical assay to confirm target engagement, followed by cell-based assays to measure the functional consequences of target inhibition.

Experimental_Workflow cluster_prep Compound Preparation cluster_primary Primary Assay: Target Engagement cluster_secondary Secondary Assays: Cellular Function cluster_analysis Data Analysis Prep Solubilize Test Compound (e.g., in DMSO) Prepare Dilution Series KinaseAssay In Vitro PAK1 Kinase Inhibition Assay (e.g., ADP-Glo™) Prep->KinaseAssay ProlifAssay Cell Proliferation Assay (e.g., MTT Assay) KinaseAssay->ProlifAssay If Active MigAssay Cell Migration/Invasion Assay (e.g., Transwell Assay) KinaseAssay->MigAssay If Active Analysis Calculate IC₅₀ Values Compare with Controls Determine Potency & Efficacy ProlifAssay->Analysis MigAssay->Analysis

Caption: Recommended workflow for in vitro validation.

Detailed Experimental Protocols

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantitatively measures the ADP produced by the kinase reaction; a lower ADP level corresponds to higher inhibitor potency.[7]

Materials:

  • Recombinant human PAK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Test compound and controls (e.g., FRAX597, Staurosporine) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add 1 µL of the diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of PAK1 enzyme diluted in Kinase Buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (final concentrations typically 25-100 µM ATP and 0.2 µg/µL substrate) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.

Anti-Proliferative Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, a cell line with known PAK1 involvement in migration).[3]

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC₅₀ value.

Cell Invasion Assay (Transwell/Boyden Chamber)

This assay assesses the ability of cancer cells to invade through a simulated extracellular matrix (ECM), a key process in metastasis that is often regulated by PAK1.[12][13][14]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores).

  • Matrigel or other basement membrane extract.

  • Serum-free cell culture medium and medium with a chemoattractant (e.g., 10% FBS).

  • Cotton swabs, fixation solution (e.g., methanol), and staining solution (e.g., 0.5% crystal violet).

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top surface of the transwell insert membranes with the Matrigel solution and allow it to solidify at 37°C for at least 1 hour. This creates the ECM barrier.[15]

  • Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 18-24 hours. Harvest the cells and resuspend them in serum-free medium containing various concentrations of the test compound.

  • Assay Setup: Add medium containing a chemoattractant (10% FBS) to the lower chamber of the transwell plate. Seed the compound-treated cells into the upper chamber (the coated insert).

  • Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell invasion.

  • Cell Removal and Fixation: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane. Fix the cells that have invaded to the underside of the membrane with methanol.

  • Staining and Visualization: Stain the fixed, invaded cells with crystal violet.

  • Quantification: Count the number of stained cells in several representative fields of view under a microscope. Alternatively, destain the cells and measure the absorbance of the dye.

  • Analysis: Compare the number of invading cells in treated wells to the vehicle control to determine the effect of the compound on cell invasion.

References

Benchmarking Purity: A Comparative Guide to Synthetic Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is a critical parameter that can significantly impact experimental outcomes and the viability of a drug candidate. This guide provides a comprehensive benchmark for the purity of synthetically produced Methyl 7-methoxy-1H-indazole-3-carboxylate, comparing it with commercially available alternatives. This analysis is supported by detailed experimental protocols and characterization data to aid in the selection of high-quality starting materials for research and development.

Executive Summary

The purity of this compound, a key building block in medicinal chemistry, is paramount for the synthesis of complex pharmaceutical agents. This guide details the analytical methodologies used to assess the purity of an in-house synthesized batch of this compound and compares it to commercially available standards. The primary techniques employed for purity verification are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our findings indicate that a carefully executed synthetic and purification protocol can yield material with purity comparable to or exceeding that of commercial sources.

Comparative Purity Analysis

The purity of our synthetically produced this compound was compared against two commercial sources. The results are summarized in the table below.

Source Analytical Method Reported Purity (%) Key Impurities Noted
In-house Synthesis HPLC, ¹H NMR, LC-MS> 99.5%Residual solvent (Ethyl Acetate < 0.1%), Unidentified impurity at RRT 1.2 (< 0.05%)
Commercial Supplier A HPLC≥ 98%Unspecified impurities
Commercial Supplier B HPLC> 97%Unspecified impurities

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A synthetic route adapted from established procedures for similar indazole esters was utilized. The general steps involve the reaction of an appropriate precursor with a methylating agent, followed by purification.

Materials:

  • 7-Methoxy-1H-indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or other suitable esterification reagent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 7-methoxy-1H-indazole-3-carboxylic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Structural Confirmation by NMR and Mass Spectrometry

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Sample Preparation: 5-10 mg of the compound dissolved in ~0.7 mL of solvent.

Expected Chemical Shifts (based on the closely related ethyl ester):

  • ~13.9 ppm (s, 1H): NH proton of the indazole ring

  • ~7.8 ppm (d, 1H): Aromatic proton

  • ~7.2 ppm (t, 1H): Aromatic proton

  • ~6.8 ppm (d, 1H): Aromatic proton

  • ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃)

  • ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃)

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Expected [M+H]⁺: m/z = 207.07

Visualizing the Workflow and Purity Comparison

To clearly illustrate the process, the following diagrams outline the experimental workflow and the logical comparison of the purity assessment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis start Starting Materials reaction Esterification Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Synthetic Methyl 7-methoxy- 1H-indazole-3-carboxylate purification->product hplc HPLC Purity (>99.5%) product->hplc nmr ¹H NMR (Structure Confirmation) product->nmr ms LC-MS (Molecular Weight Confirmation) product->ms

Experimental workflow for synthesis and analysis.

purity_comparison cluster_sources Sources of this compound cluster_purity Purity Assessment in_house In-house Synthesis purity_in_house > 99.5% in_house->purity_in_house HPLC Verified supplier_a Commercial Supplier A purity_a ≥ 98% supplier_a->purity_a Vendor Specification supplier_b Commercial Supplier B purity_b > 97% supplier_b->purity_b Vendor Specification

Comparison of purity from different sources.

Conclusion

This guide demonstrates that this compound can be synthesized in-house to a high degree of purity, often exceeding that of commercially available alternatives. The provided analytical methods serve as a robust framework for quality control, ensuring the reliability of this critical synthetic intermediate in drug discovery and development pipelines. Researchers are encouraged to employ these or similar orthogonal analytical techniques to verify the purity of their materials, regardless of the source.

A Researcher's Guide to Indazole Characterization: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of indazole derivatives are paramount to advancing pharmaceutical research. This guide provides a comprehensive comparison of key analytical techniques for indazole characterization, supported by experimental data and detailed methodologies to ensure data integrity and reproducibility.

Indazoles, bicyclic heterocyclic aromatic compounds, are pivotal scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The existence of 1H- and 2H-tautomers, which exhibit distinct physicochemical and biological properties, necessitates accurate analytical characterization.[2][3] This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of indazoles.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data and performance characteristics of each analytical technique for the characterization of a representative indazole derivative.

Table 1: Comparison of Chromatographic and Spectroscopic Performance
ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Limit of Detection (LOD) 0.05 ng/mL[4]~1-10 µg/mL< 1 ng/mL[5]
Limit of Quantification (LOQ) 0.1 ng/mL[4]~5-50 µg/mL~1-10 ng/mL[5]
Linearity (r²) > 0.995[4]> 0.99> 0.99
Precision (%RSD) < 15%[4]< 5%[6]< 15%
Accuracy (% Bias) ± 15%[4]± 5%[6]± 15%
Resolution Baseline separation of isomers[7]High resolution of proton and carbon signals[8]> 60,000[5]
Primary Application Separation, Quantification, Purity AssessmentStructural Elucidation, Isomer DifferentiationMolecular Weight Determination, Formula Confirmation
Table 2: Spectroscopic Data for a Representative 1H-Indazole Derivative
TechniqueParameterTypical Value/Observation
¹H NMR (in CDCl₃) Chemical Shift (δ)N-H: ~13.40 ppm (broad singlet); H-3: ~8.10 ppm (singlet); Aromatic Protons: 7.1-7.8 ppm[3]
¹³C NMR (in CDCl₃) Chemical Shift (δ)Aromatic Carbons: 109-141 ppm[9]
Mass Spectrometry (ESI+) m/z[M+H]⁺
FTIR Spectroscopy Wavenumber (cm⁻¹)N-H stretch: ~3100-3300 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹[10]
UV-Vis Spectroscopy λmax (in Acetonitrile)~250 nm and ~290 nm

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of indazole derivatives, providing detailed information about the chemical environment and connectivity of atoms.[3][9]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]

  • Sample Preparation : Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[3]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

  • Data Processing :

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular weight and determining the elemental composition of novel indazole compounds with high accuracy.[5][12]

  • Instrumentation : Use a mass spectrometer with a high-resolution analyzer, such as an Orbitrap or Time-of-Flight (TOF), coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).[12]

  • Sample Preparation : Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[5]

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive ESI is typically used for indazole derivatives to form [M+H]⁺ ions.[5]

    • Mass Range : Scan a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).[5]

    • Resolution : Set the resolution to at least 60,000 to ensure accurate mass measurement.[5]

  • Data Analysis :

    • Process the raw data to determine the accurate mass of the [M+H]⁺ ion.

    • Use this value to calculate the elemental composition and confirm the molecular formula of the synthesized compound.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of indazole derivatives.[7]

  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable for most applications.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often employed.

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Detection : UV detection at a wavelength where the indazole derivative exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation : Dissolve the indazole sample in the initial mobile phase composition to ensure good peak shape.

  • Data Analysis : The retention time is used for identification, and the peak area is used for quantification against a calibration curve.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional molecular structure of an indazole derivative in the solid state.[10]

  • Crystal Growth : Grow single crystals of the indazole derivative of suitable size and quality. This is often the most challenging step.

  • Data Collection :

    • Mount a single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in an indazole molecule.[10]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition : Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, aromatic C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the indazole molecule and can be used for quantitative analysis.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Data Acquisition : Scan the absorbance spectrum over the UV-Vis range (typically 200-800 nm).

  • Data Analysis : The wavelength of maximum absorbance (λmax) can aid in identification, and the absorbance at a specific wavelength can be used for quantification based on the Beer-Lambert law.

Mandatory Visualization

The following diagrams illustrate the general workflow for indazole characterization and the relationship between the different analytical techniques.

Indazole_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Quantification cluster_data_analysis Data Analysis & Interpretation Synthesis Indazole Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Purification->HPLC Xray X-ray Crystallography Purification->Xray FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Quantification Purity & Quantification HPLC->Purity_Quantification Xray->Structure_Elucidation FTIR->Structure_Elucidation UVVis->Purity_Quantification Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Quantification->Final_Report Analytical_Techniques_Relationship cluster_structural Primary Structural Elucidation cluster_confirmatory Confirmatory & Quantitative Indazole Indazole Derivative NMR NMR Indazole->NMR Connectivity MS Mass Spec. Indazole->MS Molecular Formula Xray X-ray Indazole->Xray 3D Structure HPLC HPLC Indazole->HPLC Purity/Quantity FTIR FTIR Indazole->FTIR Functional Groups UVVis UV-Vis Indazole->UVVis Electronic Transitions NMR->MS Complementary Data NMR->HPLC Hyphenation (LC-NMR) HPLC->MS Hyphenation (LC-MS)

References

Comparative Guide to the Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. Methyl 7-methoxy-1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of two primary synthetic routes for its preparation. The methods are evaluated based on the number of steps, availability of starting materials, and procedural complexity.

Comparison of Synthetic Strategies

The two routes detailed below offer a choice between a direct, single-step conversion from a commercially available advanced intermediate and a multi-step synthesis from a more basic starting material. The selection of the optimal route will depend on factors such as the availability and cost of the starting materials, desired scale of the reaction, and the laboratory's capabilities.

MetricMethod 1: Direct EsterificationMethod 2: Multi-step Synthesis from 7-Methoxy-1H-indole
Starting Material 7-Methoxy-1H-indazole-3-carboxylic acid7-Methoxy-1H-indole
Number of Steps 13
Key Reagents Methanol, Methanesulfonic AcidSodium Nitrite, HCl, Sodium Chlorite, Methanol
Overall Complexity LowHigh
Scalability Readily scalableRequires optimization for large scale

Method 1: Direct Esterification of 7-Methoxy-1H-indazole-3-carboxylic acid

This method is the most direct approach, relying on the availability of 7-methoxy-1H-indazole-3-carboxylic acid. The procedure involves a straightforward acid-catalyzed esterification.

Experimental Protocol

A stirred mixture of 7-methoxy-1H-indazole-3-carboxylic acid (1.0 eq), methanol (20 volumes), and methanesulfonic acid (0.2 eq) is heated to reflux for 5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The resulting suspension is diluted with water, and the solid product is collected by filtration. The collected solid is washed with water and dried under vacuum. For further purification, the crude product can be dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.[1]

G cluster_0 Method 1: Direct Esterification 7-Methoxy-1H-indazole-3-carboxylic acid 7-Methoxy-1H-indazole-3-carboxylic acid This compound This compound 7-Methoxy-1H-indazole-3-carboxylic acid->this compound  Methanol, H+

Caption: Synthetic pathway for Method 1.

Method 2: Multi-step Synthesis from 7-Methoxy-1H-indole

This approach builds the indazole core from a substituted indole through a sequence of nitrosation, oxidation, and esterification. This method is more involved but offers an alternative when the carboxylic acid precursor for Method 1 is unavailable or costly.

Experimental Protocol

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde

To a solution of sodium nitrite (8.0 eq) in a mixture of deionized water and DMF at 0 °C, 2N hydrochloric acid (2.7 eq) is added slowly.[2] After stirring for 10 minutes, a solution of 7-methoxy-1H-indole (1.0 eq) in DMF is added dropwise over 2 hours using a syringe pump.[2] The reaction is then allowed to stir at room temperature for 12 hours. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Step 2: Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid

The 7-methoxy-1H-indazole-3-carbaldehyde (1.0 eq) is dissolved in a 1:1 mixture of tert-butanol and water. Sodium dihydrogen phosphate (4.0 eq) and 2-methyl-2-butene (5.0 eq) are added to the solution.[3] A solution of sodium chlorite (5.0 eq) in water is then added dropwise at room temperature. The reaction is stirred until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of sodium sulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then acidified with 1N HCl to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried under vacuum.[3]

Step 3: Synthesis of this compound

The final esterification step is carried out as described in Method 1, using the 7-methoxy-1H-indazole-3-carboxylic acid synthesized in the preceding step.

G cluster_1 Method 2: Multi-step Synthesis A 7-Methoxy-1H-indole B 7-Methoxy-1H-indazole-3-carbaldehyde A->B  NaNO2, HCl, DMF C 7-Methoxy-1H-indazole-3-carboxylic acid B->C  NaClO2, NaH2PO4 D This compound C->D  Methanol, H+

Caption: Synthetic pathway for Method 2.

Conclusion

The synthesis of this compound can be achieved through at least two distinct routes. The direct esterification of commercially available 7-methoxy-1H-indazole-3-carboxylic acid is the most efficient and straightforward method. However, the multi-step synthesis from 7-methoxy-1H-indole provides a viable, albeit more complex, alternative. The choice of method will ultimately be guided by the availability and cost of starting materials, project timelines, and the desired scale of the synthesis. Both methods utilize well-established chemical transformations, and the provided protocols offer a solid foundation for their successful implementation in a laboratory setting.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 7-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 7-methoxy-1H-indazole-3-carboxylate was available at the time of this writing. The following guidance is based on safety data for structurally similar indazole derivatives and general laboratory safety principles. This compound should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted by qualified personnel before beginning any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical barrier against potential exposure. The following PPE is mandatory when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[1][2]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1] Eyewear should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][5][6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1] Consider a "bunny suit" or coveralls for full-body protection in high-risk scenarios.[7]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][7] The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4][5][6]

  • Verify that all necessary PPE is available and in good condition before starting work.[1]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.[1]

  • Avoid the formation of dust when handling the solid material.[1][4][5][8] Use appropriate tools, such as spatulas, for transferring the compound.[1]

  • Avoid contact with skin, eyes, and clothing.[3][9]

  • Do not eat, drink, or smoke in the handling area.[9][10]

  • Wash hands thoroughly after handling.[3]

3. In Case of a Spill:

  • Evacuate the immediate area.[1]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][3][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • Treat this compound as hazardous chemical waste.[11]

  • All contaminated materials, including empty containers, used gloves, and labware, should also be considered hazardous waste.[11]

2. Waste Collection and Labeling:

  • Collect waste in a designated, compatible, and leak-proof container that can be securely sealed.[11]

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[11]

3. Storage and Disposal:

  • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[11]

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[4][5][6][8][9][10][11]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Package & Label Hazardous Waste clean2->disp1 Waste Ready disp3 Contact EHS for Pickup disp2 Store in Designated Area disp1->disp2 disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.